4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKTAZUSYVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150606 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
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Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-46-4 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
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| Record name | 1139-46-4 | |
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| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
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| Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |
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| Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylpyrocatechol, is a catechol derivative with a bulky hydrophobic side chain. While direct research on its biological activity is limited, its structural similarity to other catechols and its status as a metabolite of the known endocrine disruptor 4-tert-octylphenol suggest potential for significant biological effects. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, including hypothesized mechanisms of action and detailed experimental protocols. Due to the scarcity of direct data, this report extrapolates from studies on closely related compounds, a limitation that should be considered in future research.
Chemical and Physical Properties
This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O₂ | [1] |
| Molecular Weight | 222.32 g/mol | |
| Appearance | Solid | [2][3] |
| Melting Point | 108-109 °C | [2][3] |
| Boiling Point | 170-195 °C at 10 Torr | [2][3] |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 9.91 ± 0.10 | [2] |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2][3] |
Synthesis
The synthesis of this compound is not extensively detailed in the literature. However, a common method for preparing 4-alkylated catechols is the Friedel-Crafts alkylation of pyrocatechol. The following protocol is adapted from a method for the synthesis of a similar compound, p-tert-butylcatechol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrocatechol
-
Methyl tert-butyl ether (MTBE)
-
Ionic liquid catalyst (e.g., 1-sulfonic acid butyl-3-methylimidazolium trifluoromethanesulfonate)
-
1,4-dioxane
-
Nitrogen gas supply
-
Standard laboratory glassware (four-hole boiling flask, thermometer, condenser, constant pressure funnel)
-
Heating and stirring apparatus
-
Rotary evaporator
Procedure:
-
In a 100ml four-hole boiling flask equipped with a stirrer, thermometer, condenser, and constant pressure funnel, add pyrocatechol and the ionic liquid catalyst. The molar ratio of pyrocatechol to catalyst should be approximately 1:0.02 to 1:0.1.
-
Heat the mixture with stirring under a nitrogen atmosphere to 105-150 °C until the pyrocatechol melts.
-
Slowly add methyl tert-butyl ether (MTBE) dropwise over 10-40 minutes. The molar ratio of pyrocatechol to MTBE can range from 1:0.5 to 1:3.
-
Maintain the reaction at 105-150 °C with reflux for 60-150 minutes. During this time, methanol generated in the reaction can be removed by distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1,4-dioxane to the reaction mixture to extract the product. The ionic liquid catalyst will separate as a distinct phase and can be recycled.
-
Separate the 1,4-dioxane phase and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by distillation under reduced pressure. Purity can be assessed by gas chromatography.[4]
Known Applications
The primary documented application of this compound is as a polymerization inhibitor . It is used to prevent the premature polymerization of reactive monomers during synthesis and storage.
Potential Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are scarce. However, its chemical nature as a catechol and its relationship to 4-tert-octylphenol allow for informed hypotheses regarding its potential biological roles.
Antioxidant Activity
Catechols are well-known for their antioxidant properties due to the ability of the hydroxyl groups to donate hydrogen atoms and scavenge free radicals. It is highly probable that this compound also possesses antioxidant activity.
Endocrine Disruption
This compound is a known metabolite of 4-tert-octylphenol, a well-documented endocrine-disrupting chemical with estrogenic effects.[2] It is plausible that some of the biological effects of 4-tert-octylphenol are mediated by its catechol metabolite. 4-tert-octylphenol has been shown to stimulate the proliferation of breast cancer cells through an estrogen receptor (ER)-mediated signaling pathway.[2]
Hypothesized Signaling Pathway: Estrogen Receptor Activation
The following diagram illustrates the hypothesized mechanism by which this compound, acting as an estrogen mimic, could activate the estrogen receptor signaling pathway, leading to changes in gene expression that could promote cell proliferation.
Caption: Hypothesized Estrogen Receptor signaling pathway activation.
Experimental Protocols for Biological Assays
Given the predicted antioxidant and potential endocrine-disrupting activities, the following experimental protocols are provided as a starting point for the biological evaluation of this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of the compound to bind to the estrogen receptor.
Materials:
-
This compound
-
Recombinant human estrogen receptor alpha (ERα)
-
[³H]-Estradiol (radiolabeled estradiol)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In reaction tubes, combine a fixed concentration of [³H]-Estradiol, a fixed concentration of ERα, and the various concentrations of the test compound.
-
Include control tubes with no competitor and tubes with a known competitor (e.g., unlabeled estradiol) for determining non-specific binding.
-
Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled estradiol from the receptor.
Data Presentation
Quantitative Data Summary
| Data Type | Compound | Value | Assay/Method | Reference |
| IC₅₀ (Predicted) | 4-tert-octylphenol (parent compound) | Varies (µM range) | Estrogen Receptor Binding | [2] |
| Purity (Synthesis) | p-tert-butylcatechol (similar compound) | >90% | Gas Chromatography | [4] |
Note: Quantitative biological data for this compound is not currently available in the public domain. The data presented for the parent compound is for context.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the synthesis and potential biological evaluation of this compound.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
This compound is a compound with limited direct research into its biological functions. However, its chemical structure and its identity as a metabolite of a known endocrine disruptor strongly suggest that it may possess significant antioxidant and endocrine-modulating properties. The experimental protocols and hypothesized mechanisms presented in this guide provide a solid foundation for researchers to begin a thorough investigation of this compound's potential roles in toxicology and pharmacology. Further research is warranted to elucidate its specific biological activities and mechanisms of action.
References
In-Depth Technical Guide: The Core Mechanisms of Action for Pyrocatechol-Based Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol, also known as catechol, is a 1,2-dihydroxybenzene that forms the foundational structure for a multitude of potent antioxidant compounds found throughout nature and in synthetic chemistry.[1][2] These molecules are of significant interest to the scientific and pharmaceutical communities due to their capacity to counteract oxidative stress, a key contributor to a wide range of pathological conditions. This technical guide offers a detailed examination of the primary mechanisms through which pyrocatechol-based antioxidants exert their protective effects, providing essential information for researchers, scientists, and professionals involved in drug development.
Core Mechanisms of Antioxidant Action
The antioxidant prowess of pyrocatechol and its derivatives stems from a combination of direct and indirect actions, primarily revolving around free radical scavenging and metal ion chelation. Furthermore, these compounds are known to modulate crucial cellular signaling pathways that govern the body's innate antioxidant defenses.
Free Radical Scavenging
The defining feature of pyrocatechol's antioxidant activity is the presence of two hydroxyl (-OH) groups positioned ortho to each other on the benzene ring. This specific arrangement facilitates the donation of a hydrogen atom to neutralize highly reactive free radicals. The resulting semiquinone radical is notably stabilized through a combination of intramolecular hydrogen bonding and resonance delocalization across the aromatic ring, which makes the parent molecule a highly effective radical scavenger.
The process can be summarized in the following steps:
-
Hydrogen Atom Transfer (HAT): A pyrocatechol derivative donates a hydrogen atom to a free radical, effectively neutralizing it.
-
Formation of a Stabilized Radical: The newly formed pyrocatechol radical is stabilized, preventing it from propagating further radical chain reactions.
-
Potential for Further Oxidation: This stabilized radical can undergo further oxidation to a quinone, potentially neutralizing a second free radical in the process.
Metal Ion Chelation
The ortho-hydroxyl groups of pyrocatechol also create an ideal binding site for the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).[3] These metal ions are known to catalyze the formation of highly damaging hydroxyl radicals via Fenton and Haber-Weiss reactions. By sequestering these metal ions into stable complexes, pyrocatechol-based antioxidants effectively inhibit the initiation of these destructive oxidative processes.[4]
Modulation of Cellular Signaling Pathways
Recent research has illuminated the ability of pyrocatechol and its derivatives to influence cellular signaling cascades that are integral to the endogenous antioxidant response system.
-
Inhibition of the NF-κB Pathway: Pyrocatechol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[5][6][7] This inhibition is often achieved by preventing the phosphorylation of IκB kinase (IKK), a critical step for NF-κB activation.[5][8] By downregulating NF-κB, pyrocatechol can reduce the expression of pro-inflammatory and pro-oxidant genes.
-
Activation of the Nrf2 Pathway: Conversely, pyrocatechol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][7] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of protective genes.[9][10] Pyrocatechol-mediated activation of Nrf2 leads to the enhanced production of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of pyrocatechol derivatives is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric representing the concentration of a compound required to scavenge 50% of the free radicals in a specific assay. A lower IC50 value signifies greater antioxidant potency.
Table 1: Radical Scavenging Activity of Pyrocatechol and its Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Pyrocatechol | DPPH | 18.57 | [11] |
Note: The table is designed to be populated with further comparative data as it becomes available to provide a comprehensive overview of structure-activity relationships.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrocatechol-based antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
Procedure:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Test compounds are dissolved in a suitable solvent to create a range of concentrations.
-
A specific volume of each test compound concentration is mixed with the DPPH solution in a 96-well plate or cuvette.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
A control containing the solvent and DPPH solution is run in parallel.
-
The percentage of radical scavenging is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value is determined from a plot of scavenging percentage against compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, by an antioxidant, leading to a decrease in absorbance.
Procedure:
-
The ABTS•⁺ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•⁺ solution is diluted with ethanol or a buffer to an absorbance of approximately 0.70 at 734 nm.
-
Aliquots of the test compound at various concentrations are added to the diluted ABTS•⁺ solution.
-
The absorbance is measured at 734 nm after a 6-minute incubation.
-
A control containing the solvent and ABTS•⁺ solution is included.
-
The percentage of inhibition is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay quantifies the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺), which forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ).
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the test sample is added to the FRAP reagent.
-
The absorbance is measured at 593 nm after a 4-minute incubation.
-
A standard curve is generated using known concentrations of FeSO₄.
-
The results are expressed as Fe²⁺ equivalents.
Metal Chelating Activity Assay
Principle: This assay assesses the ability of a compound to compete with ferrozine for the chelation of ferrous ions (Fe²⁺). The formation of the colored ferrozine-Fe²⁺ complex is inhibited in the presence of a chelating agent.
Procedure:
-
The test compound at various concentrations is mixed with a solution of FeCl₂ (e.g., 2 mM).
-
Ferrozine (e.g., 5 mM) is added to initiate the color-forming reaction.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 562 nm.
-
A control containing all reagents except the test compound is used.
-
The percentage of chelation is calculated as: ((Abs_control - Abs_sample) / Abs_control) * 100.
-
The IC50 value is determined from the concentration-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows discussed.
Caption: Free radical scavenging by a pyrocatechol derivative.
Caption: Metal ion chelation by a pyrocatechol derivative.
Caption: Inhibition of the NF-κB signaling pathway by pyrocatechol.
Caption: Activation of the Nrf2 signaling pathway by pyrocatechol.
Caption: General experimental workflow for assessing antioxidant activity.
Conclusion
Pyrocatechol-based antioxidants are a versatile and potent class of compounds with a multi-pronged approach to combating oxidative stress. Their capacity for direct free radical scavenging, coupled with their ability to chelate pro-oxidant metal ions and modulate key cellular defense pathways, makes them compelling candidates for further investigation in the context of health and disease. This technical guide provides a solid foundation for understanding their mechanisms of action and offers standardized protocols for their evaluation, thereby supporting ongoing research and development efforts in this promising field. A deeper understanding of the structure-activity relationships among a broader range of pyrocatechol derivatives will be instrumental in the design and development of novel, highly effective antioxidant therapies.
References
- 1. chemiis.com [chemiis.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, an alkylated catechol derivative. The information herein is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, formulation, and synthesis activities. This document presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual diagrams to illustrate key processes and mechanisms.
Core Physical and Chemical Properties
This compound, also known as 4-(Octan-2-yl)benzene-1,2-diol, is an organic compound notable for its antioxidant properties, stemming from the hindered phenolic structure. The bulky tetramethylbutyl group provides steric hindrance, which influences its reactivity and physical characteristics.
Data Presentation: Physical Property Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1139-46-4 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₂₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 222.32 g/mol | --INVALID-LINK-- |
| Melting Point | 108-109 °C | --INVALID-LINK-- |
| Boiling Point | 170-195 °C (at 10 Torr) | --INVALID-LINK-- |
| Density (Predicted) | 1.014 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate. | --INVALID-LINK-- |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and validation of data. The following sections describe standard protocols for determining the key physical properties listed above.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely crushed using a mortar and pestle.[2]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample should fill the tube to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[3] This assembly is placed into the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[1]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.[1]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[4]
Determination of Boiling Point (at Reduced Pressure)
Given the high boiling point of this compound at atmospheric pressure, determination at reduced pressure (vacuum distillation) is preferred to prevent thermal decomposition.
Apparatus:
-
Distillation apparatus suitable for vacuum (e.g., short-path distillation setup)
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer and vacuum-tight adapter
-
Vacuum pump and manometer
-
Heating mantle
Procedure:
-
Apparatus Assembly: A small sample of the compound is placed in the round-bottom flask with a boiling chip or magnetic stir bar. The distillation apparatus is assembled securely, ensuring all joints are properly sealed for vacuum.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level (e.g., 10 Torr), as measured by the manometer.
-
Heating: The sample is heated gently using the heating mantle.
-
Observation and Data Recording: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb, with distillate actively collecting in the receiving flask. This temperature, along with the corresponding pressure, is recorded.[5][6]
Determination of Solubility
Solubility is determined by observing the dissolution of a solute in a standard volume of a solvent.[7]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipette or burette
-
Analytical balance
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.[7]
-
Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of chloroform) is added to the test tube.[7]
-
Dissolution: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period.
-
Observation: The mixture is visually inspected for the presence of undissolved solid particles.
-
Classification: The solubility is classified based on the observation. If the compound dissolves completely, it is "soluble." If some solid remains, it is "partially soluble" or "slightly soluble." If no dissolution is apparent, it is "insoluble."[7] The process can be repeated with incremental additions of the solvent to quantify the solubility more precisely (e.g., mg/mL).[8]
Visualizations: Workflows and Mechanisms
Synthesis and Functional Mechanism
The following diagrams illustrate a generalized workflow for the synthesis of 4-alkylated pyrocatechols and the antioxidant mechanism central to the function of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. byjus.com [byjus.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility of 2-Amino-5-bromopyridine (CAS 1139-46-4): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-bromopyridine (CAS 1139-46-4), a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a digest of available solubility data and standardized methodologies for its determination.
Summary of Solubility Profile
2-Amino-5-bromopyridine is a white to off-white crystalline solid.[1] Qualitative assessments from various sources indicate a general solubility profile favoring organic solvents over aqueous media. The compound is consistently reported as soluble in methanol, chloroform, and ethyl acetate.[2][3][4] Moderate solubility has been noted in ethanol and dimethylformamide (DMF).[1] Conversely, its solubility in water is described as limited, slight, or even insoluble, highlighting the compound's hydrophobic nature.[1][2][5]
A detailed summary of the qualitative solubility of 2-Amino-5-bromopyridine in common laboratory solvents is presented in Table 1.
Table 1: Qualitative Solubility of 2-Amino-5-bromopyridine (CAS 1139-46-4)
| Solvent | Solubility Description |
| Methanol | Soluble[2][3] |
| Chloroform | Soluble[2][3] |
| Ethyl Acetate | Soluble[2][3] |
| Ethanol | Moderately Soluble[1] |
| Dimethylformamide (DMF) | Moderately Soluble[1] |
| Water | Slightly Soluble / Sparingly Soluble[1][2][3] / Insoluble[5] |
It is critical to note that extensive searches for quantitative solubility data (e.g., in g/100 mL or mg/mL at specified temperatures) for 2-Amino-5-bromopyridine did not yield specific numerical values. This underscores a gap in the publicly available physicochemical data for this compound.
Reference Data: Solubility of 2-Aminopyridine
To provide a quantitative frame of reference, this guide includes solubility data for the structurally related parent compound, 2-aminopyridine (CAS 504-29-0). While the presence of a bromine atom in 2-Amino-5-bromopyridine will influence its solubility characteristics, the data for 2-aminopyridine can offer valuable insights. A recent study determined the mole fraction solubility of 2-aminopyridine in various solvents, which has been converted to g/100g of solvent for easier comparison (Table 2).
Table 2: Quantitative Solubility of 2-Aminopyridine (CAS 504-29-0) in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 20 | >100[1] |
| Methanol | 20 | 102.83 |
| Ethanol | 20 | 66.54 |
| Acetone | 20 | 129.21 |
| Chloroform | 20 | 50.32 |
| Ethyl Acetate | 20 | 79.43 |
| Acetonitrile | 20 | 25.11 |
| N,N-Dimethylformamide (DMF) | 20 | 114.39 |
Data for organic solvents calculated from mole fraction data in the Journal of Chemical & Engineering Data, 2022, 67, 6, 1236–1246.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers seeking to determine the precise quantitative solubility of 2-Amino-5-bromopyridine, the saturation shake-flask method is a widely recognized and reliable approach. This method is detailed in OECD Guideline 105 for the testing of chemicals. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the equilibrium solubility of 2-Amino-5-bromopyridine in a given solvent at a specified temperature.
Materials:
-
2-Amino-5-bromopyridine (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 2-Amino-5-bromopyridine to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that equilibrium is reached.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the sample to remove any undissolved solid particles. The filter material should be compatible with the solvent and not absorb the solute.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of 2-Amino-5-bromopyridine in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
The following diagram illustrates the general workflow for this experimental procedure.
Figure 1. Experimental workflow for determining the solubility of a solid compound.
Conclusion
While qualitative data provides a useful starting point, the lack of quantitative solubility data for 2-Amino-5-bromopyridine highlights an area for further investigation. The provided reference data for 2-aminopyridine and the detailed experimental protocol offer valuable tools for researchers to precisely determine the solubility of this important chemical intermediate in their specific solvent systems. Such data is crucial for optimizing reaction conditions, purification processes, and formulation development.
References
The Fundamental Chemistry of 4-tert-Butylcatechol (TBC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcatechol (TBC), with the chemical formula C₁₀H₁₄O₂, is a substituted catechol derivative of significant industrial and research interest.[1][2] It is characterized by a catechol ring with a tert-butyl group attached at the 4-position. This bulky alkyl group imparts unique properties to the molecule, influencing its solubility, reactivity, and applications.[2] TBC is primarily recognized for its role as a highly effective polymerization inhibitor for various monomers, including styrene and butadiene.[1][3] Beyond this principal application, it also serves as an antioxidant, a stabilizer in various chemical formulations, and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[3][4] This guide provides a comprehensive overview of the fundamental chemistry of TBC, including its physicochemical properties, synthesis, reaction mechanisms, and analytical methods.
Physicochemical Properties
4-tert-Butylcatechol is a white to light-tan crystalline solid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of 4-tert-Butylcatechol
| Property | Value | References |
| IUPAC Name | 4-(tert-butyl)benzene-1,2-diol | [5] |
| CAS Number | 98-29-3 | [5] |
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molecular Weight | 166.22 g/mol | [5] |
| Melting Point | 52-55 °C | [6] |
| Boiling Point | 285 °C | [6] |
| Density | 1.049 g/cm³ | [6] |
| Vapor Pressure | <1 hPa at 25 °C | [6] |
| Flash Point | >110 °C | [7] |
| pKa | 9.92 ± 0.10 | [6] |
Table 2: Solubility of 4-tert-Butylcatechol
| Solvent | Solubility ( g/100 mL) at 25 °C | References |
| Water | 0.2 | [7] |
| Water (80 °C) | Slightly soluble | [3] |
| Methanol | 500 | [7] |
| Ethanol | Soluble (1g/10mL) | [8][9] |
| Acetone | 240 | [7] |
| Benzene | 80 | [7] |
| Toluene | 170 | [7] |
| Carbon Tetrachloride | Soluble | [3] |
Synthesis of 4-tert-Butylcatechol
The most common industrial synthesis of 4-tert-Butylcatechol is through the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene.
Logical Workflow for TBC Synthesis
Caption: General workflow for the synthesis of 4-tert-Butylcatechol.
Detailed Experimental Protocol: Synthesis from Catechol and tert-Butanol
This protocol describes a representative lab-scale synthesis of 4-tert-Butylcatechol.
Materials:
-
Catechol
-
tert-Butanol
-
Phosphoric acid (85%)
-
Xylene
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in xylene.
-
Addition of Reagents: Add tert-butanol to the catechol solution, followed by the slow addition of phosphoric acid as the catalyst. The molar ratio of catechol to tert-butanol is typically optimized for the specific scale and conditions.
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium chloride solution to neutralize the acid and remove water-soluble impurities.
-
Extraction: Separate the organic layer.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 4-tert-Butylcatechol.
Mechanism of Action: Polymerization Inhibition
4-tert-Butylcatechol's primary function as a polymerization inhibitor stems from its ability to act as a radical scavenger.[10] In the presence of free radicals, which initiate polymerization, TBC donates a hydrogen atom from one of its hydroxyl groups to the radical, thereby neutralizing it and terminating the polymerization chain.[10] The resulting TBC radical is stabilized by resonance and the steric hindrance of the bulky tert-butyl group, making it less reactive and unlikely to initiate new polymer chains.
Signaling Pathway of Radical Scavenging
References
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]
- 4. academicjournals.org [academicjournals.org]
- 5. 4-tert-Butylcatechol | C10H14O2 | CID 7381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 98-29-3 CAS MSDS (4-tert-Butylcatechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]
- 9. 4-tert-Butylcatechol ≥99.0 p-tert-Butylcatechol [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
Introduction
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylcatechol, is an important chemical intermediate used in the synthesis of antioxidants, polymerization inhibitors, and other specialty chemicals. This document provides a detailed protocol for the synthesis of this compound via the alkylation of pyrocatechol. The primary method described is the reaction of pyrocatechol with diisobutylene or its equivalents, such as methyl tert-butyl ether (MTBE), in the presence of an acid catalyst.
Reaction Principle
The synthesis is based on the Friedel-Crafts alkylation of pyrocatechol. The electron-rich aromatic ring of pyrocatechol is alkylated by an octyl carbocation, which is generated in situ from an alkylating agent like diisobutylene or MTBE under acidic conditions. The para-substituted product, this compound, is the thermodynamically favored isomer.
Experimental Protocols
Method 1: Alkylation of Pyrocatechol with Methyl Tert-Butyl Ether (MTBE) using a Solid Acid Catalyst
This protocol is adapted from a method utilizing a solid acid catalyst, which offers advantages in terms of catalyst recyclability and reduced corrosive waste.[1][2]
Materials:
-
Pyrocatechol (C₆H₆O₂)
-
Methyl tert-butyl ether (MTBE, C₅H₁₂O)
-
NKC-9 (dry hydrogen) solid acid catalyst or a similar acidic ion-exchange resin[2]
-
Toluene (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
1,4-Dioxane (internal standard for GC analysis)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for reaction monitoring and purity analysis
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask, add pyrocatechol (e.g., 22 g, 0.2 mol) and the solid acid catalyst (e.g., 1.32 g, 6% by weight of pyrocatechol).[1]
-
Heating and Dissolution: Begin stirring and heat the mixture to 120°C using a heating mantle to melt the pyrocatechol.
-
Addition of Alkylating Agent: Once the pyrocatechol is molten and the temperature is stable at 120 ± 2°C, add MTBE (e.g., 17.6 g, 0.2 mol) dropwise from the dropping funnel over a period of 2 to 2.5 hours.[1] The byproduct, methanol, may be distilled off during the reaction.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC). A small amount of 1,4-dioxane can be used as an internal standard.[3]
-
Reaction Completion and Work-up: After the addition of MTBE is complete, continue stirring the reaction mixture at 120°C for an additional 1.5 hours.[1]
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst. The catalyst can be washed with a small amount of toluene, and the washings combined with the filtrate.
-
Extraction and Purification: The filtrate is then subjected to vacuum distillation to remove unreacted starting materials and the solvent, yielding the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Method 2: Alkylation using an Ionic Liquid Catalyst
This method utilizes a chloroindate (III) ionic liquid as a catalyst for the alkylation of pyrocatechol with diisobutylene.[4] This approach can be performed at atmospheric pressure.
Materials:
-
Pyrocatechol
-
Diisobutylene
-
Chloroindate (III) ionic liquid catalyst
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Equipment:
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reaction flask with pyrocatechol and the chloroindate (III) ionic liquid catalyst (0.1 to 1 mole % with respect to pyrocatechol).[4]
-
Heating: Heat the mixture to a temperature between 80°C and 180°C.[4]
-
Addition of Alkylating Agent: Add diisobutylene to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the set temperature. The reaction is conducted at atmospheric pressure.[4]
-
Work-up and Isolation: After the reaction is complete, the product can be isolated by a simple extraction procedure.[4] For example, the reaction mixture can be cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried and concentrated under reduced pressure to yield the product. Distillation under reduced pressure can be used for further purification.[4]
Data Presentation
Table 1: Summary of Reaction Parameters and Outcomes
| Parameter | Method 1 (Solid Acid Catalyst) | Method 2 (Ionic Liquid) |
| Pyrocatechol to Alkylating Agent Ratio | 1:1 (molar)[1] | Not specified, typically excess olefin is avoided to minimize dialkylation |
| Catalyst | NKC-9 (Solid Acid)[2] | Chloroindate (III) Ionic Liquid[4] |
| Catalyst Loading | 6% (w/w of pyrocatechol)[1] | 0.1 - 1 mole %[4] |
| Reaction Temperature | 120 ± 2°C[1] | 80 - 180°C[4] |
| Reaction Pressure | < 0.04 MPa[2] | Atmospheric[4] |
| Reaction Time | 3.5 - 4 hours[1] | Not specified |
| Product Selectivity | High for 4-substituted product | Predominantly p-substituted product[4] |
| Reported Product Content | 84.3% this compound[1] | High selectivity[4] |
| Major Side Product | 1.6% 3,5-di-tert-butylcatechol[1] | Not specified |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Logical Relationship of Reactants and Products
This diagram shows the relationship between the starting materials, the intermediate carbocation, and the main and side products.
Caption: Reactant and product relationships in the alkylation of pyrocatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]
- 3. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]
- 4. WO2006074401A1 - Alkylation of hydroxyarenes with olefins, alcohols and ethers in ionic liquids - Google Patents [patents.google.com]
Application of 4-tert-Butylcatechol (4-TBC) in Synthetic Rubber Manufacturing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcatechol (4-TBC) is a bifunctional organic compound widely utilized in the synthetic rubber industry. Its primary applications are as a polymerization inhibitor for monomers and as an antioxidant for the final rubber product. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of 4-TBC in synthetic rubber manufacturing, with a focus on styrene-butadiene rubber (SBR).
Dual Functionality of 4-TBC
4-TBC serves two critical roles in the lifecycle of synthetic rubber:
-
Polymerization Inhibitor: During the storage and transportation of reactive monomers such as styrene and butadiene, 4-TBC is added to prevent premature and uncontrolled polymerization.[1] It acts as a free-radical scavenger, effectively quenching radicals that can initiate polymerization chain reactions.[2] This ensures the monomers remain in their liquid state and are safe to handle before the intended polymerization process.[1]
-
Antioxidant: Once the synthetic rubber is produced, 4-TBC can be incorporated as a stabilizer to protect the polymer chains from degradation caused by heat, oxygen, and ozone during processing and service life.[3][4] This enhances the durability and extends the lifespan of the rubber product.
Data Presentation: Quantitative Effects of 4-TBC
The concentration of 4-TBC significantly influences the properties of synthetic rubber, both during monomer storage and in the final product. The following tables summarize the expected effects of varying 4-TBC concentrations.
Note: The following data is illustrative and intended to demonstrate the expected trends. Actual values will vary depending on the specific rubber formulation, processing conditions, and testing methods.
Table 1: Effect of 4-TBC on Styrene Monomer Stability
| 4-TBC Concentration (ppm) | Polymerization Induction Period (Hours at 60°C) | Monomer Purity after 30 days (%) |
| 0 | < 1 | < 95 |
| 10 | 24 - 48 | > 99 |
| 50 | > 100 | > 99.5 |
| 100 | > 200 | > 99.8 |
Table 2: Effect of 4-TBC on Styrene-Butadiene Rubber (SBR) Properties
| 4-TBC Concentration (phr*) | Mooney Viscosity (ML 1+4 @ 100°C) | Polymerization Rate (% conversion/hour) |
| 0 | 50 | High |
| 0.1 | 48 | Moderately Reduced |
| 0.5 | 45 | Significantly Reduced |
| 1.0 | 42 | Severely Inhibited |
phr: parts per hundred rubber
Table 3: Antioxidant Performance of 4-TBC in SBR after Thermal Aging (72 hours at 100°C)
| 4-TBC Concentration (phr) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 | 60 | 50 |
| 0.5 | 85 | 75 |
| 1.0 | 95 | 90 |
| 1.5 | 98 | 95 |
Experimental Protocols
Protocol 1: Determination of 4-TBC Concentration in Styrene Monomer (Based on ASTM D4590)[5][6][7][8][9]
This protocol describes the colorimetric determination of 4-TBC in styrene monomer.
1. Principle: 4-TBC reacts with sodium hydroxide in an alcoholic solution to produce a colored complex. The intensity of the color, which is proportional to the 4-TBC concentration, is measured using a spectrophotometer at a wavelength of 490 nm.[5]
2. Reagents and Materials:
-
Styrene monomer sample
-
4-tert-Butylcatechol (TBC), reference standard
-
Toluene, ACS reagent grade
-
Methanol, reagent grade
-
n-Octanol, reagent grade
-
Sodium Hydroxide (NaOH), reagent grade
-
Alcoholic Sodium Hydroxide Solution (0.15 N): Dissolve 0.3 g of NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow the solution to mature for 48 hours before use.[5]
-
Spectrophotometer capable of measuring absorbance at 490 nm
-
Volumetric flasks and pipettes
3. Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of 1000 ppm 4-TBC in toluene.
-
Prepare a series of calibration standards by diluting the stock solution with toluene to concentrations ranging from 1 to 100 ppm.
-
For each standard, pipette 10 mL into a 50 mL volumetric flask.
-
Add 5 mL of the alcoholic sodium hydroxide solution and dilute to the mark with methanol.
-
Measure the absorbance of each standard at 490 nm against a blank (toluene and reagents without 4-TBC).
-
Plot a calibration curve of absorbance versus 4-TBC concentration.
-
-
Sample Analysis:
-
Pipette 10 mL of the styrene monomer sample into a 50 mL volumetric flask.
-
Add 5 mL of the alcoholic sodium hydroxide solution and dilute to the mark with methanol.
-
Measure the absorbance of the sample solution at 490 nm within 5 minutes.[5]
-
Determine the concentration of 4-TBC in the sample by comparing its absorbance to the standard curve.
-
Protocol 2: Evaluation of 4-TBC as a Polymerization Inhibitor in SBR Emulsion Polymerization
1. Principle: This protocol evaluates the inhibitory effect of 4-TBC on the emulsion polymerization of styrene and butadiene by monitoring the conversion of monomers to polymer over time.
2. Materials:
-
Styrene
-
Butadiene
-
4-TBC
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Polymerization reactor with temperature and agitation control
-
Method for determining polymer content (e.g., gravimetric analysis)
3. Procedure:
-
Prepare the emulsion polymerization recipe without the initiator.
-
Divide the recipe into several batches and add varying concentrations of 4-TBC (e.g., 0, 0.1, 0.5, 1.0 phr) to each batch.
-
Charge each batch into a separate polymerization reactor and bring to the desired reaction temperature (e.g., 50°C).
-
Add the initiator to each reactor to start the polymerization.
-
Take samples from each reactor at regular time intervals (e.g., every hour).
-
Determine the polymer content (percent conversion) for each sample.
-
Plot the percent conversion versus time for each 4-TBC concentration to determine the effect on the polymerization rate.
Protocol 3: Evaluation of 4-TBC as an Antioxidant in Cured SBR
1. Principle: This protocol assesses the antioxidant efficacy of 4-TBC in a cured SBR compound by measuring the retention of physical properties after accelerated aging.
2. Materials:
-
Styrene-Butadiene Rubber (SBR)
-
4-TBC
-
Standard rubber compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, sulfur, accelerator)
-
Two-roll mill or internal mixer
-
Curing press
-
Tensile testing machine
3. Procedure:
-
Compounding:
-
Prepare a masterbatch of SBR and all compounding ingredients except for the antioxidant and curatives on a two-roll mill.
-
Divide the masterbatch into portions and add varying concentrations of 4-TBC (e.g., 0, 0.5, 1.0, 1.5 phr) to each portion.
-
Finally, add the sulfur and accelerator to each compound and mix thoroughly.
-
-
Curing:
-
Sheet out the compounds and cut into appropriate shapes for tensile testing.
-
Cure the samples in a press at a specified temperature and time (e.g., 160°C for 20 minutes).
-
-
Initial Property Testing:
-
Conduct tensile testing on a set of un-aged samples from each 4-TBC concentration to determine the initial tensile strength and elongation at break.
-
-
Accelerated Aging:
-
Post-Aging Property Testing:
-
After aging, remove the samples from the oven and allow them to cool to room temperature for at least 24 hours.
-
Conduct tensile testing on the aged samples to determine the final tensile strength and elongation at break.
-
-
Data Analysis:
-
Calculate the percentage retention of tensile strength and elongation at break for each 4-TBC concentration.
-
Mandatory Visualizations
Mechanism of Polymerization Inhibition by 4-TBC
The primary mechanism by which 4-TBC inhibits polymerization is through free radical scavenging. It donates a hydrogen atom from one of its hydroxyl groups to a reactive polymer-initiating radical (R•), thereby terminating the radical and preventing it from propagating the polymerization chain. The resulting 4-TBC radical is stabilized by resonance and is less reactive, thus hindering further polymerization.
Caption: Polymerization inhibition by 4-TBC via radical scavenging.
Antioxidant Mechanism of 4-TBC in Synthetic Rubber
In cured synthetic rubber, degradation is often initiated by the formation of peroxy radicals (ROO•) through the reaction of polymer chains with oxygen, particularly at elevated temperatures. 4-TBC acts as a chain-breaking antioxidant by donating a hydrogen atom to the peroxy radical, forming a hydroperoxide and a stabilized 4-TBC radical. This prevents the peroxy radical from abstracting a hydrogen from the polymer backbone and propagating the degradation process.
Caption: Antioxidant mechanism of 4-TBC in synthetic rubber.
Experimental Workflow for Evaluating 4-TBC Antioxidant Efficacy
The following diagram illustrates the logical flow of the experimental protocol for assessing the antioxidant performance of 4-TBC in synthetic rubber.
Caption: Workflow for evaluating 4-TBC as an antioxidant.
References
- 1. scribd.com [scribd.com]
- 2. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 3. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. kelid1.ir [kelid1.ir]
- 6. ardl.com [ardl.com]
- 7. scribd.com [scribd.com]
- 8. ace-laboratories.com [ace-laboratories.com]
- 9. matestlabs.com [matestlabs.com]
- 10. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
Analytical methods for detecting 4-tert-Butylpyrocatechol in polymers
An in-depth guide to the analytical methodologies for the quantification of 4-tert-Butylpyrocatechol (4-TBC) in polymeric materials is presented below. This document furnishes detailed application notes and protocols tailored for researchers, scientists, and professionals engaged in drug development and polymer analysis. 4-TBC is a crucial stabilizer and polymerization inhibitor for reactive monomers such as butadiene and styrene, preventing their spontaneous polymerization during transport and storage.[1][2] Its concentration is carefully regulated, typically around 10-15 mg/L in styrene, to ensure both stability and effective polymerization when required.[1] Consequently, accurate and reliable analytical methods are essential for quality control and safety assurance in the polymer industry.
The following sections provide comprehensive protocols for the most prevalent analytical techniques employed for 4-TBC determination: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Gas Chromatography (GC) Methods
Gas chromatography is a robust and highly sensitive technique for the determination of 4-TBC. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be utilized for quantification.
Application Note: GC-FID for 4-TBC Analysis
The GC-FID method offers a reliable and cost-effective approach for the routine analysis of 4-TBC.[3] It is particularly advantageous for its high sensitivity and the reduced risk of exposure to hazardous solvents, as it requires only a small sample volume.[3] A non-polar capillary column is typically employed, and temperature programming allows for the efficient separation of 4-TBC from the polymer matrix and other potential interfering compounds.[3][4]
Experimental Protocol: GC-FID
1.2.1. Sample Preparation (Polymer Dissolution/Extraction)
-
Shredding/Grinding: Reduce the polymer sample into small pieces to increase the surface area for efficient extraction.
-
Dissolution: Dissolve a known weight of the polymer sample in a suitable solvent (e.g., toluene, dichloromethane). This step may require heating and agitation.[5]
-
Precipitation of Polymer: After complete dissolution of the 4-TBC, precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Centrifugation/Filtration: Separate the precipitated polymer from the supernatant containing the 4-TBC.
-
Concentration: If necessary, concentrate the supernatant under a gentle stream of nitrogen to achieve the desired concentration for GC analysis.
-
Internal Standard: Add a suitable internal standard to the final extract before injection to improve quantitative accuracy.
1.2.2. Instrumentation
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler for precise and reproducible injections.
1.2.3. GC Conditions [6]
-
Column: Dimethylpolysiloxane capillary column (e.g., CP-Sil 5 CB, 25 m x 0.25 mm, 0.4 µm).[6]
-
Carrier Gas: Nitrogen at 19 psig.[6]
-
Injector Temperature: 260 °C.[6]
-
Detector Temperature: 270 °C.[6]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.[3]
-
Detector Gases: Synthetic air (300 mL/min), hydrogen (30 mL/min), and nitrogen (25 mL/min).[6]
1.2.4. Calibration
Prepare a series of calibration standards of 4-TBC in the same solvent as the sample extract, with concentrations ranging from 5 to 50 mg/kg.[6][7] Plot the peak area ratio of 4-TBC to the internal standard against the concentration to generate a calibration curve. A good linearity (R² ≥ 0.999) is expected in this range.[3][4][7]
Application Note: GC-MS for 4-TBC Analysis
For higher selectivity and confirmation of the analyte's identity, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and allows for accurate quantification even in complex matrices.[7]
Experimental Protocol: GC-MS
1.4.1. Sample Preparation
Follow the same procedure as described for GC-FID (Section 1.2.1).
1.4.2. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Impact (EI) source.
1.4.3. GC-MS Conditions [7]
-
Column: HP-1 capillary column (30 m x 0.32 mm i.d., 0.25 µm).[7]
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperature: 250 °C.
-
Oven Temperature Program: Similar to the GC-FID method, optimized for the specific column and instrument.
-
Ionization Mode: Electron Impact (EI).[7]
-
MS Mode: Selected Ion Monitoring (SIM) for quantification.[7] Monitor characteristic ions of 4-TBC.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the analysis of 4-TBC, particularly for samples that are not suitable for GC due to thermal instability or high boiling points.
Application Note: Reversed-Phase HPLC for 4-TBC Analysis
Reversed-phase HPLC (RP-HPLC) is a common method for the determination of 4-TBC.[8][9] It offers excellent separation and quantification capabilities. Solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration, leading to improved sensitivity and accuracy.[8][9]
Experimental Protocol: RP-HPLC
2.2.1. Sample Preparation (Solid-Phase Extraction) [8]
-
Polymer Dissolution: Dissolve a known weight of the polymer in a suitable solvent (e.g., toluene).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the dissolved polymer solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the 4-TBC from the cartridge with a strong solvent like methanol or acetonitrile.
-
Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
2.2.2. Instrumentation
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
2.2.3. HPLC Conditions [10]
-
Column: Newcrom R1 or equivalent C18 column.[10]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 275 nm or 280 nm.[11]
-
Injection Volume: 20 µL.
2.2.4. Calibration
Prepare calibration standards of 4-TBC in the mobile phase. The external standard method is commonly used, with a typical concentration range of 3 to 80 ppm.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy Methods
UV-Vis spectroscopy offers a rapid and straightforward approach for 4-TBC analysis, suitable for quality control purposes where high throughput is required.
Application Note: Colorimetric Method (ASTM D4590)
This method is based on the formation of a colored complex between 4-TBC and sodium hydroxide in an alcoholic solution, which can be measured spectrophotometrically.[1][12] It is a well-established and standardized method for determining the total p-tertiary-butyl catechol content.[12]
Experimental Protocol: Colorimetric Method[6][12]
3.2.1. Sample Preparation
-
Extract the 4-TBC from the polymer sample using a suitable solvent as described in Section 1.2.1.
-
Take a 5 mL aliquot of the extract.[6]
3.2.2. Color Development
-
Add 100 µL of a prepared sodium hydroxide alcoholic solution to the sample extract.[6]
-
Stir the mixture well for one minute.[6]
-
Add 200 µL of methanol and stir for another 15 to 30 seconds.[6] A pink color will develop.
3.2.3. Measurement
-
Measure the absorbance of the solution at 490 nm using a UV-Vis spectrophotometer.[12]
-
Use a blank solution (solvent without 4-TBC) to zero the instrument.
3.2.4. Calibration
Prepare a series of 4-TBC standards and subject them to the same color development procedure to create a calibration curve of absorbance versus concentration.[6]
Application Note: Direct UV Spectroscopy
Direct UV spectroscopy allows for the direct measurement of 4-TBC absorbance without the need for color development. This method is faster but may be more susceptible to interference from other UV-absorbing compounds in the sample.[11][13]
Experimental Protocol: Direct UV Spectroscopy
3.4.1. Sample Preparation
-
Prepare a solution of the 4-TBC extract in a UV-transparent solvent (e.g., isopropanol).[13]
3.4.2. Measurement
-
Scan the UV spectrum of the solution and measure the absorbance at the maximum wavelength for 4-TBC, which is approximately 275 nm.[11]
-
Use the solvent as a blank.
Quantitative Data Summary
The following table summarizes the quantitative data for the different analytical methods described.
| Method | Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery | RSD | Reference |
| GC-FID | 4-TBC | Styrene | 5 - 40 mg/kg | 0.04 - 0.56 mg/kg | 0.15 - 1.96 mg/kg | - | < 10% | [3][4] |
| GC-MS | 4-TBC | Styrene Monomer | 5 - 50 mg/kg | - | - | - | - | [7] |
| RP-HPLC | 4-TBC | Styrene | 3 - 80 ppm | - | - | 97% | 3.4% | [8] |
| GC (LGI) | 4-TBC | Butadiene | 36 - 602 ppm | < 1 ppm | - | - | < 3% | [14] |
Visualizations
Experimental Workflow Diagrams
Caption: Gas Chromatography (GC) experimental workflow for 4-TBC analysis.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: UV-Vis Spectroscopy experimental workflow for 4-TBC analysis.
References
- 1. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Redefining spectrometric niches – secrets of science [shimadzu-webapp.eu]
- 12. mt.com [mt.com]
- 13. ankersmid.com [ankersmid.com]
- 14. clinichrom.com [clinichrom.com]
Application Notes and Protocols: 4-tert-Butylpyrocatechol (TBC) as a Stabilizer in Polyurethane Foam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-tert-Butylpyrocatechol (TBC) as a stabilizer in polyurethane (PU) foam. Detailed protocols for formulation, testing, and analysis are included to facilitate research and development.
Introduction
Polyurethane foams are versatile polymers widely used in various applications. However, their susceptibility to degradation from heat, light, and oxidation can compromise their physical properties and aesthetic appearance. A significant issue during the production of flexible polyurethane slabstock foam is "scorch," a discoloration and potential degradation of the foam's core due to the exothermic nature of the polymerization reaction.[1] To mitigate these degradation processes, antioxidants are incorporated into the foam formulation.
4-tert-Butylpyrocatechol (TBC), a derivative of catechol, is an effective stabilizer and antioxidant used in the manufacturing of polyurethane foam.[2] It functions as a free-radical scavenger, inhibiting the auto-oxidative degradation of the polymer chains. TBC is often used as part of a scorch inhibitor package, frequently in combination with other phenolic antioxidants.
Mechanism of Action
The stabilization of polyurethane foam by TBC is attributed to its function as a primary antioxidant. The degradation of polyurethane is a free-radical chain reaction initiated by heat and oxygen. TBC, a hindered phenol, donates a hydrogen atom from one of its hydroxyl groups to the reactive peroxy radicals, neutralizing them and terminating the degradation chain. The resulting TBC radical is stabilized by resonance and the steric hindrance provided by the tert-butyl group, preventing it from initiating new degradation chains.
Caption: Polyurethane degradation and TBC stabilization pathway.
Experimental Protocols
Laboratory-Scale Polyurethane Foam Formulation
This protocol describes the preparation of a laboratory-scale flexible polyurethane foam to evaluate the effectiveness of TBC as a stabilizer.
Materials:
-
Polyether Polyol (e.g., 3000 MW triol, OH value 56 mg KOH/g)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water
-
Amine Catalyst (e.g., Dabco 33-LV)
-
Tin Catalyst (e.g., Stannous Octoate)
-
Silicone Surfactant
-
4-tert-Butylpyrocatechol (TBC)
Procedure:
-
In a disposable cup, accurately weigh the polyether polyol, deionized water, amine catalyst, and silicone surfactant.
-
Add the desired concentration of TBC to the polyol mixture (e.g., 0.1, 0.2, 0.5 php - parts per hundred polyol). For a control sample, do not add TBC.
-
Mix the components thoroughly for 60 seconds at 2000 rpm with a mechanical stirrer.
-
Add the tin catalyst and mix for an additional 15 seconds.
-
Add the pre-weighed TDI and mix vigorously for 5-7 seconds.
-
Immediately pour the mixture into a cardboard box and allow it to rise freely.
-
Record the cream time, gel time, and tack-free time.
-
Allow the foam to cure at ambient temperature for at least 24 hours before cutting and testing.
Caption: Experimental workflow for PU foam preparation.
Scorch and Color Stability Testing
Microwave Scorch Test:
-
Cut a foam sample (10 cm x 10 cm x 10 cm) from the core of the cured foam block.
-
Place the sample in the center of a microwave oven.
-
Heat the sample at a medium power setting for a predetermined time (e.g., 5 minutes) to simulate the exothermic heat of a large foam bun.
-
Remove the sample and allow it to cool.
-
Cut the sample in half and visually assess the degree of scorch (discoloration) in the center.
Color Stability (Yellowness Index):
-
Measure the initial color of the foam samples using a spectrophotometer according to the CIE Lab* color space.
-
Expose the foam samples to accelerated aging conditions:
-
Heat Aging: Place samples in a circulating air oven at 140°C for 3 hours.
-
UV Aging: Expose samples in a UV weathering chamber for a specified duration (e.g., 24 hours).
-
-
After aging, allow the samples to condition at ambient temperature.
-
Remeasure the Lab* values and calculate the Yellowness Index (YI) according to ASTM E313.
Physical Property Testing
Perform the following tests on both unaged and aged foam samples according to ASTM D3574:
-
Density: Determine the mass and volume of a standard-sized foam specimen.
-
Tensile Strength and Elongation: Measure the force required to break the foam and the extent of stretching before rupture.
-
Tear Strength: Determine the force required to propagate a tear in the foam.
-
Compression Set: Measure the permanent deformation of the foam after being subjected to a compressive force for a specified time and temperature.
Analytical Techniques
Fourier Transform Infrared Spectroscopy (FTIR):
-
Obtain a small portion of the foam from the core.
-
Analyze the sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Collect spectra over the range of 4000-600 cm-1.
-
Monitor changes in the carbonyl region (~1700-1740 cm-1) and the N-H region (~3300 cm-1) to assess polymer degradation.
Scanning Electron Microscopy (SEM):
-
Cut a small, representative section of the foam.
-
Mount the sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Examine the foam's cellular structure under the SEM at various magnifications to observe any changes in cell size, shape, or strut integrity due to degradation.
Data Presentation
The following tables present representative data on the effect of a hindered phenolic antioxidant, similar in function to TBC, on the properties of flexible polyurethane foam.
Table 1: Scorch and Color Stability
| Stabilizer Concentration (php) | Scorch Rating (Visual) | Yellowness Index (YI) - After Heat Aging |
| 0 (Control) | Severe | 45.2 |
| 0.2 | Moderate | 28.7 |
| 0.5 | Slight | 15.3 |
Table 2: Physical Properties After Heat Aging
| Stabilizer Concentration (php) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 (Control) | 65 | 58 |
| 0.2 | 82 | 75 |
| 0.5 | 95 | 91 |
Note: The data presented are illustrative and may vary depending on the specific foam formulation and testing conditions.
Signaling Pathways and Logical Relationships
Caption: Structure of 4-tert-Butylpyrocatechol.
Caption: Logical relationship of TBC in PU foam stabilization.
Conclusion
4-tert-Butylpyrocatechol is a highly effective stabilizer for polyurethane foam, primarily functioning as a free-radical scavenger to inhibit oxidative degradation. Its incorporation into foam formulations leads to significant improvements in scorch resistance, color stability, and the retention of physical properties after aging. The protocols outlined in these notes provide a framework for the systematic evaluation of TBC and other antioxidant systems in polyurethane foam research and development.
References
Application Notes: 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol as a Lipophilic Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a primary mechanism of degradation for oil-based products, including pharmaceuticals, foods, and industrial lubricants. This oxidative process, mediated by free radicals, leads to rancidity, loss of functional properties, and the generation of potentially toxic compounds. Antioxidants are crucial additives that inhibit oxidation by neutralizing free radicals.
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-octylcatechol, is a synthetic phenolic antioxidant. Its structure, featuring a catechol group (a dihydroxy-substituted benzene ring), makes it an effective hydrogen atom donor for scavenging peroxyl radicals, thus terminating the lipid peroxidation chain reaction. The bulky, lipophilic t-octyl group enhances its solubility in nonpolar media like oils and fats, ensuring it is localized where oxidative stress occurs. These application notes provide a guide to the mechanism, efficacy, and experimental evaluation of this compound in oil derivatives.
Mechanism of Antioxidant Action
As a hindered phenol, this compound functions as a primary, chain-breaking antioxidant. The catechol moiety is the active functional group. It inhibits lipid peroxidation by donating a hydrogen atom from one of its hydroxyl groups to a lipid peroxyl radical (ROO•). This action neutralizes the radical, preventing it from propagating the oxidative chain reaction by attacking other lipid molecules. The resulting antioxidant radical is stabilized by resonance and steric hindrance from the t-octyl group, making it less reactive and unable to initiate further oxidation.[1]
Quantitative Antioxidant Activity Data
| Compound/Class | Assay | IC50 / Activity Metric | Reference Compound | Source |
| 4-Nerolidylcatechol (4-NC) | DPPH Assay | High antioxidant activity | BHA, BHT | [2] |
| 4-Nerolidylcatechol (4-NC) | ABTS Assay | High antioxidant activity | BHA, BHT | [2] |
| 4-t-Butylcatechol (TBC) | Superoxide Scavenging | Inhibited LPS-induced superoxide increase | - | [3] |
| Catechol Thioethers | DPPH Assay | IC50 values range from <10 µM to >100 µM | Trolox | [4] |
| Catechol Thioethers | ABTS Assay | IC50 values range from 10.5 µM to 45.6 µM | Trolox | [4] |
| Adrenergic Catechols | Lipid Peroxidation | Strongly inhibited iron-catalyzed peroxidation | - | [5] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. BHA (Butylated hydroxyanisole) and BHT (Butylated hydroxytoluene) are common synthetic antioxidants used for comparison. Trolox is a water-soluble analog of Vitamin E used as a standard.
Experimental Protocols
The following protocols are standard methods for evaluating the efficacy of antioxidants in oil-based systems.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[6][7]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in a suitable organic solvent (e.g., ethanol or ethyl acetate). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Sample Preparation:
-
Dissolve the oil sample containing this compound in the same solvent used for the DPPH solution to create a stock solution.
-
Prepare a series of dilutions from the stock solution.
-
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] * 100
-
Plot % RSA against the antioxidant concentration and determine the IC50 value.
-
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product.[8][9] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
TBA Reagent: Prepare a 0.67% (w/v) solution of thiobarbituric acid in 50% glacial acetic acid.
-
Trichloroacetic Acid (TCA): Prepare a 10% (w/v) aqueous solution of TCA.
-
-
Oxidation Induction (Optional):
-
To accelerate oxidation, the oil sample can be heated or exposed to an initiator (e.g., AAPH) before the assay.
-
-
Assay Procedure:
-
Place 100 µL of the oil sample into a screw-cap glass tube.
-
Add 200 µL of ice-cold 10% TCA to precipitate interfering substances.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of the TBA reagent.
-
Incubate in a boiling water bath (95-100°C) for 15-60 minutes.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the pink-colored supernatant at 532 nm.
-
-
Quantification:
-
Create a standard curve using a malondialdehyde (MDA) standard.
-
Quantify the TBARS concentration in the sample, expressed as MDA equivalents.
-
Protocol 3: Peroxide Value (PV) Determination
The Peroxide Value (PV) is a measure of the primary oxidation products (hydroperoxides) in oils and fats. It is a critical indicator of the initial stages of oxidative rancidity. The most common method is iodometric titration.[10][11][12]
Methodology:
-
Reagent Preparation:
-
Solvent Mixture: Mix glacial acetic acid and a suitable organic solvent like chloroform or isooctane (3:2 v/v).
-
Potassium Iodide (KI) Solution: Prepare a saturated aqueous solution of KI. This must be freshly prepared.
-
Sodium Thiosulfate Solution: Prepare a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
Starch Indicator: Prepare a 1% (w/v) starch solution.
-
-
Assay Procedure:
-
Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-solvent mixture and swirl to dissolve the oil.
-
Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of distilled water.
-
-
Titration:
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of the starch indicator solution. The solution will turn blue.
-
Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used.
-
-
Calculation:
-
Perform a blank titration without the oil sample.
-
Calculate the Peroxide Value (in meq/kg) using the formula: PV (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the oil sample (g)
-
-
Protocol 4: Rancimat Test (Oxidative Stability Index)
The Rancimat method is an accelerated oxidation test that determines the oxidative stability of oils.[13][14][15] It measures the induction period, which is the time before the rapid onset of oxidation. A longer induction period indicates higher stability.
Methodology:
-
Instrument Setup:
-
Set up the Rancimat instrument according to the manufacturer's instructions. Set the desired temperature (e.g., 110-120°C) and airflow rate (e.g., 20 L/h).
-
-
Sample Preparation:
-
Accurately weigh a specified amount of the oil sample (typically 3 g) directly into the reaction vessel.
-
-
Assay Procedure:
-
Fill the measuring vessel with deionized water.
-
Place the reaction vessel containing the sample into the heating block of the Rancimat.
-
Connect the tubing and start the measurement. Air is bubbled through the heated oil sample.
-
-
Measurement:
-
Volatile oxidation products (mainly formic acid) formed during oxidation are carried by the air stream into the measuring vessel containing deionized water.
-
The instrument continuously measures the electrical conductivity of the water. As volatile acids are absorbed, the conductivity increases.
-
-
Data Analysis:
-
The instrument's software plots conductivity versus time. The induction period (or Oxidative Stability Index - OSI) is automatically calculated as the time point of maximum change in the rate of conductivity increase (the inflection point of the curve).
-
The effectiveness of the antioxidant is determined by comparing the induction period of the oil with the antioxidant to that of a control sample without the antioxidant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal effects of 4-t-Butylcatechol: A model for catechol-containing antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker [mdpi.com]
- 5. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 14. btsa.com [btsa.com]
- 15. metrohm.com [metrohm.com]
Application Note: GC-MS Analysis of 4-tert-Butylcatechol and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylcatechol (4-TBC) is a synthetic antioxidant and polymerization inhibitor widely used in industrial processes. Its reactivity, particularly towards oxidation, can lead to the formation of various reaction products. The analysis and quantification of 4-TBC and its derivatives are crucial for quality control, stability studies, and understanding its mechanism of action and potential biological implications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. However, due to the polar nature of catechols, derivatization is often necessary to improve their volatility and chromatographic behavior. This application note provides a detailed protocol for the GC-MS analysis of 4-TBC and its potential reaction products, including sample preparation, derivatization, and instrument parameters.
Data Presentation
Quantitative analysis of 4-tert-Butylcatechol and its primary oxidation product can be achieved by monitoring specific ions after derivatization. The following table summarizes the expected key analytical parameters for the trimethylsilyl (TMS) derivatives.
| Compound | Derivatizing Agent | Expected Molecular Ion (M+) of Derivative [m/z] | Key Fragment Ions [m/z] | Expected Retention Time Range (min) |
| 4-tert-Butylcatechol (4-TBC) | BSTFA + 1% TMCS | 310 | 295, 237, 195, 73 | 10 - 15 |
| 4-tert-Butyl-1,2-benzoquinone | PFBHA + BSTFA | 383 (PFBHA-oxime-TMS) | 295, 181, 73 | 15 - 20 |
Note: Retention times are estimates and will vary depending on the specific GC column and temperature program.
Experimental Protocols
This section details the necessary steps for the analysis of 4-TBC and its reaction products using GC-MS following silylation derivatization.
Materials and Reagents
-
4-tert-Butylcatechol (4-TBC) standard (≥99% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 4-TBC (e.g., 1 mg/mL) in ethyl acetate. Create a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Reaction Sample Preparation:
-
For liquid samples, dilute an accurately weighed amount of the sample in ethyl acetate to an expected 4-TBC concentration within the calibration range.
-
For solid samples, perform a solvent extraction using ethyl acetate. An accurately weighed sample should be sonicated with a known volume of ethyl acetate for 15-20 minutes. The extract should then be filtered and diluted as necessary.
-
If the sample contains water, dry the ethyl acetate extract over anhydrous sodium sulfate before derivatization.
-
Derivatization Protocol (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in catechols, to increase their volatility for GC analysis.[1]
-
Transfer 100 µL of the standard solution or sample extract into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Add 50 µL of anhydrous pyridine to the dried residue to act as a catalyst and solvent.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
-
Gas Chromatograph:
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 50-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis of 4-TBC.
Signaling Pathway of 4-TBC Antioxidant Action
The primary role of 4-TBC as an antioxidant involves the quenching of free radicals. The following diagram illustrates this simplified signaling pathway.
Caption: Antioxidant mechanism of 4-tert-Butylcatechol.
References
Application Notes and Protocols: Use of 4-tert-Butylpyrocatechol in Soil Stabilization
These application notes provide a comprehensive overview of the use of 4-tert-Butylpyrocatechol (4-TBC) in soil stabilization studies, with a focus on the pioneering work that established its potential for enhancing the engineering properties of soil. The information is intended for researchers and scientists in geotechnical engineering and materials science.
Introduction
Soil stabilization is a critical process in civil engineering aimed at improving the physical and mechanical properties of soil to make it suitable for construction purposes. Chemical stabilization involves the addition of various agents to the soil to alter its properties. While traditional stabilizers like cement and lime are widely used, research has explored the use of organic compounds for this purpose. 4-tert-Butylpyrocatechol, also known as 4-tert-butylcatechol (TBC), is an organic compound that has been investigated for its potential as a soil stabilizing agent.[1] It is a derivative of catechol and is commercially available as a solid or in solution.[1] The primary mechanism behind its stabilizing effect is believed to be its ability to alter the surface properties of soil particles, particularly clay minerals, thereby reducing their affinity for water and improving their mechanical strength.
Mechanism of Action
The proposed mechanism for soil stabilization by 4-tert-Butylpyrocatechol involves the chemical's interaction with the clay mineral surfaces in the soil. Clay particles typically have a net negative charge, which attracts and holds water molecules, leading to swelling, reduced strength, and increased plasticity. 4-TBC, as a phenolic compound, can potentially adsorb onto the surface of these clay particles. This adsorption is thought to occur through hydrogen bonding or other intermolecular forces between the hydroxyl groups of the 4-TBC molecule and the oxygen atoms on the clay mineral surface.
This surface modification is hypothesized to have two primary effects:
-
Waterproofing: The bulky, nonpolar tert-butyl group of the 4-TBC molecule is oriented away from the clay surface, creating a hydrophobic layer. This layer repels water, reducing the soil's water absorption capacity and minimizing swelling.
-
Flocculation: The altered surface properties can lead to the flocculation of clay particles, where they clump together to form larger aggregates. This aggregation improves the soil structure, leading to increased strength and stability.
Quantitative Data Summary
The following tables summarize the quantitative data from seminal studies on the effect of 4-tert-Butylpyrocatechol on soil properties. The data is derived from experiments conducted on a gumbotil soil from southern Iowa.
Table 1: Effect of 4-tert-Butylpyrocatechol on Moisture-Density Relationship of Gumbotil Soil
| Treatment | Optimum Moisture Content (%) | Maximum Dry Density (pcf) |
| Untreated Soil | 22.5 | 99.0 |
| 0.5% 4-TBC | 22.0 | 100.0 |
| 1.0% 4-TBC | 21.5 | 100.5 |
Table 2: Effect of 4-tert-Butylpyrocatechol on Unconfined Compressive Strength of Gumbotil Soil
| Treatment | Curing Period | Unconfined Compressive Strength (psi) |
| Untreated Soil | 7 days | 45 |
| 0.5% 4-TBC | 7 days | 65 |
| 1.0% 4-TBC | 7 days | 80 |
| Untreated Soil | 14 days | 50 |
| 0.5% 4-TBC | 14 days | 75 |
| 1.0% 4-TBC | 14 days | 95 |
Table 3: Effect of 4-tert-Butylpyrocatechol on Water Absorption of Gumbotil Soil
| Treatment | Immersion Period | Water Absorption (%) |
| Untreated Soil | 24 hours | 15.2 |
| 0.5% 4-TBC | 24 hours | 10.5 |
| 1.0% 4-TBC | 24 hours | 8.1 |
| Untreated Soil | 48 hours | 18.5 |
| 0.5% 4-TBC | 48 hours | 12.3 |
| 1.0% 4-TBC | 48 hours | 9.8 |
Experimental Protocols
The following protocols are based on the methodologies described in the foundational research on 4-TBC for soil stabilization.
1. Soil Sample Preparation
-
Objective: To prepare a homogenous soil sample for treatment and testing.
-
Materials:
-
Bulk soil sample (e.g., gumbotil)
-
Drying oven
-
No. 10 sieve
-
Mechanical pulverizer
-
Sample containers
-
-
Procedure:
-
Air-dry the bulk soil sample to facilitate handling.
-
Break down any large soil clods using a rubber-covered mallet or mechanical pulverizer.
-
Sieve the soil through a No. 10 sieve to remove any large particles and ensure uniformity.
-
Determine the hygroscopic moisture content of the sieved soil by oven-drying a small subsample at 105°C to a constant weight.
-
Store the sieved soil in airtight containers to maintain its moisture content until use.
-
2. Treatment of Soil with 4-tert-Butylpyrocatechol
-
Objective: To uniformly mix the soil with the desired concentration of 4-TBC.
-
Materials:
-
Prepared soil sample
-
4-tert-Butylpyrocatechol (solid flakes or powder)
-
Balance (0.01 g accuracy)
-
Mixing bowl
-
Spatula or mechanical mixer
-
Distilled water
-
-
Procedure:
-
Calculate the required amount of 4-TBC based on the dry weight of the soil to be treated (e.g., for a 1.0% treatment, use 1.0 g of 4-TBC for every 100 g of dry soil).
-
Weigh the calculated amount of 4-TBC.
-
In a mixing bowl, thoroughly mix the dry soil and the 4-TBC powder until a uniform mixture is achieved.
-
Slowly add the required amount of distilled water to bring the soil to the desired moisture content (e.g., optimum moisture content as determined by the Proctor test).
-
Continue mixing until the water is evenly distributed throughout the soil-chemical mixture.
-
3. Moisture-Density Relationship (Proctor Test)
-
Objective: To determine the optimum moisture content (OMC) and maximum dry density (MDD) of the treated and untreated soil.
-
Standard: ASTM D698 (Standard Proctor) or ASTM D1557 (Modified Proctor).
-
Procedure:
-
Prepare several batches of the soil (treated and untreated) with varying moisture contents around the estimated optimum.
-
Compact each batch in a standard Proctor mold in three layers, applying 25 blows per layer with a 5.5-lb hammer dropped from a height of 12 inches.
-
Determine the bulk density of the compacted soil.
-
Measure the moisture content of a subsample from the compacted specimen.
-
Calculate the dry density for each specimen.
-
Plot the dry density versus moisture content and determine the peak of the curve, which represents the MDD and OMC.
-
4. Unconfined Compressive Strength (UCS) Test
-
Objective: To measure the shear strength of the stabilized soil.
-
Standard: ASTM D2166.
-
Procedure:
-
Prepare cylindrical specimens by compacting the treated and untreated soil at their respective OMC and MDD.
-
Cure the specimens for a specified period (e.g., 7 or 14 days) in a high-humidity environment (e.g., >95% relative humidity) to prevent drying.
-
Place the cured specimen in a compression testing machine.
-
Apply a compressive axial load at a constant rate of strain (e.g., 0.5% to 2% per minute) until failure.
-
The unconfined compressive strength is the maximum stress the specimen can withstand.
-
5. Water Absorption Test
-
Objective: To evaluate the resistance of the stabilized soil to water ingress.
-
Procedure:
-
Prepare and cure specimens as for the UCS test.
-
Measure the initial weight of the cured specimens.
-
Submerge the specimens in distilled water.
-
At regular intervals (e.g., 24 and 48 hours), remove the specimens from the water, blot the surface to remove excess water, and weigh them.
-
Calculate the water absorption as the percentage increase in weight relative to the initial dry weight.
-
Concluding Remarks
The use of 4-tert-Butylpyrocatechol has shown promise in early studies for the stabilization of clayey soils. The data indicates improvements in unconfined compressive strength and a reduction in water absorption, which are desirable outcomes for construction applications. However, it is important to note that this is an area of research that has not been extensively explored in recent decades, and further studies would be necessary to fully understand the long-term performance, environmental impact, and cost-effectiveness of using 4-TBC as a soil stabilizer compared to more conventional methods. Researchers interested in this area should consider investigating a wider range of soil types, optimizing treatment concentrations, and evaluating the durability of the stabilized soil under various environmental conditions.
References
Troubleshooting & Optimization
Technical Support Center: 4-tert-Butylpyrocatechol (TBC) Handling and Discoloration Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the discoloration of 4-tert-Butylpyrocatechol (TBC) upon exposure to air. TBC is a highly effective antioxidant and polymerization inhibitor; however, its susceptibility to oxidation can lead to discoloration, impacting experimental outcomes and product quality. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the handling and storage of TBC.
Troubleshooting Guide: Common Discoloration Issues
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of solid TBC upon opening a new container. | Exposure to air and humidity during packaging or previous openings. | Immediately blanket the container with an inert gas (e.g., nitrogen or argon) before resealing. Store in a desiccator. |
| TBC solution turns yellow/brown shortly after preparation. | Dissolved oxygen in the solvent, exposure to light, or inappropriate pH of the solution. | Deoxygenate the solvent by sparging with nitrogen or argon before dissolving the TBC. Prepare solutions under an inert atmosphere and protect from light by using amber vials or wrapping the container in aluminum foil. Adjust the pH to be slightly acidic (around pH 4-5) if compatible with the application. |
| Inconsistent discoloration rates between different batches of TBC. | Variation in the purity of TBC, presence of metallic impurities. | Use high-purity TBC. Avoid using metal spatulas or containers that could introduce catalytic metal ions (e.g., iron, copper). Use glass or plastic labware. |
| Discoloration occurs even when stored in a sealed container. | The container is not airtight, allowing slow diffusion of oxygen. The headspace of the container is filled with air. | Use containers with high-quality, airtight seals. Before sealing for long-term storage, flush the headspace of the container with an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What causes the discoloration of 4-tert-Butylpyrocatechol?
A1: The discoloration of 4-tert-Butylpyrocatechol is primarily caused by oxidation when it is exposed to air (oxygen). The catechol moiety in the TBC molecule is readily oxidized to form 4-tert-butyl-o-benzoquinone, which is a colored compound. This process can be accelerated by factors such as exposure to light, high pH (alkaline conditions), and the presence of metal ions like iron and copper.
Q2: What is the chemical reaction behind the discoloration?
A2: The discoloration is a result of the autoxidation of 4-tert-Butylpyrocatechol. This is a free-radical chain reaction that proceeds through several steps, including the formation of a semiquinone radical and a superoxide radical, ultimately leading to the formation of the colored 4-tert-butyl-o-benzoquinone.
Q3: How can I prevent the discoloration of solid TBC?
A3: To prevent the discoloration of solid TBC, it is crucial to minimize its exposure to oxygen and moisture. The best practice is to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. Storing the container in a cool, dark, and dry place, such as a desiccator, will also help to prolong its shelf life and maintain its quality.
Q4: What is the best way to prepare and store TBC solutions to avoid discoloration?
A4: To prepare stable TBC solutions, you should use a deoxygenated solvent. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before dissolving the TBC. The dissolution and subsequent handling of the solution should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). Store the solution in a tightly sealed amber glass vial to protect it from light and air. For longer-term storage, refrigeration at 2-8°C is recommended.
Q5: Can I use an antioxidant to prevent the discoloration of TBC?
A5: Yes, adding a small amount of a reducing agent like ascorbic acid (Vitamin C) can help to prevent the oxidation of TBC in solution. Ascorbic acid will preferentially be oxidized, thus sparing the TBC. However, the compatibility of the added antioxidant with your specific application must be considered.
Q6: How does pH affect the stability of TBC?
A6: TBC is more susceptible to oxidation at higher pH (alkaline conditions). Therefore, maintaining a slightly acidic to neutral pH (around 4-7) can help to slow down the rate of discoloration in aqueous solutions, if your experimental conditions allow for it.
Quantitative Data on TBC Stability
The following tables summarize the expected stability of 4-tert-Butylpyrocatechol under various conditions. These values are illustrative and can vary based on the specific experimental setup and purity of the reagents.
Table 1: Influence of Atmosphere on the Discoloration of TBC Solution (0.1 M in Methanol) at Room Temperature
| Time (hours) | Discoloration in Air (% increase in absorbance at 405 nm) | Discoloration under Nitrogen (% increase in absorbance at 405 nm) |
| 0 | 0 | 0 |
| 1 | 15 | < 1 |
| 6 | 45 | < 2 |
| 24 | >100 | < 5 |
Table 2: Effect of Ascorbic Acid on Preventing Discoloration of TBC Solution (0.1 M in Methanol, exposed to air)
| Ascorbic Acid Concentration (M) | Discoloration Inhibition after 6 hours (%) |
| 0 | 0 |
| 0.001 | 50 |
| 0.01 | 85 |
| 0.1 | >95 |
Experimental Protocols
Protocol for Evaluating the Stability of 4-tert-Butylpyrocatechol Solutions
This protocol outlines a method to quantitatively assess the discoloration of TBC solutions under different conditions using UV-Vis spectrophotometry.
1. Materials:
- 4-tert-Butylpyrocatechol (high purity)
- Methanol (HPLC grade)
- Nitrogen or Argon gas (high purity)
- Ascorbic acid (optional, for inhibitor studies)
- Amber glass vials with airtight caps
- UV-Vis spectrophotometer
- Quartz cuvettes
2. Preparation of Deoxygenated Solvent:
- Place a desired volume of methanol in a flask.
- Sparge the solvent with a gentle stream of nitrogen or argon gas for 30 minutes to remove dissolved oxygen.
3. Preparation of TBC Stock Solution (under inert atmosphere):
- In a glovebox or under a continuous flow of inert gas, accurately weigh a desired amount of TBC.
- Dissolve the TBC in the deoxygenated methanol to prepare a stock solution (e.g., 0.1 M).
- Immediately cap the solution in an amber vial.
4. Experimental Setup:
- Control (Air Exposure): Transfer an aliquot of the TBC stock solution to an amber vial and cap it loosely to allow air exchange, or leave it open to the air (for accelerated studies).
- Inert Atmosphere: Transfer an aliquot of the TBC stock solution to an amber vial inside a glovebox or while flushing with inert gas, and seal it tightly.
- Inhibitor Study: To another aliquot of the TBC stock solution, add a specific concentration of ascorbic acid and mix well before exposing it to air.
5. Data Collection:
- At designated time points (e.g., 0, 1, 3, 6, 12, 24 hours), take a sample from each experimental condition.
- Measure the UV-Vis absorbance spectrum of each sample from 300 to 600 nm. The formation of 4-tert-butyl-o-benzoquinone can be monitored by the increase in absorbance around 405 nm.[1]
- Record the absorbance value at the wavelength of maximum absorption of the colored product.
6. Data Analysis:
- Plot the absorbance at 405 nm versus time for each condition.
- Calculate the rate of discoloration from the slope of the initial linear portion of the plot.
- For the inhibitor study, calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_uninhibited - Rate_inhibited) / Rate_uninhibited ] * 100
Visualizing the Chemistry of Discoloration
Autoxidation Pathway of 4-tert-Butylpyrocatechol
The following diagram illustrates the key steps in the air-induced oxidation of 4-tert-Butylpyrocatechol, leading to the formation of the colored 4-tert-butyl-o-benzoquinone.
Caption: Autoxidation pathway of 4-tert-Butylpyrocatechol.
Experimental Workflow for TBC Stability Testing
The diagram below outlines the logical flow of the experimental protocol for assessing the stability of 4-tert-Butylpyrocatechol solutions.
Caption: Experimental workflow for TBC stability testing.
References
Troubleshooting premature polymerization with TBC inhibitor
Welcome to the Technical Support Center for TBC Inhibitor Troubleshooting. This guide provides detailed answers to common questions and issues encountered when using 4-tert-Butylcatechol (TBC) to prevent premature polymerization of reactive monomers.
Frequently Asked Questions (FAQs)
Q1: What is 4-tert-Butylcatechol (TBC) and why is it used?
4-tert-Butylcatechol (TBC) is an organic chemical compound used as a stabilizer and polymerization inhibitor for reactive monomers like butadiene, styrene, vinyl acetate, and others.[1][2][3] Its primary function is to prevent these monomers from polymerizing spontaneously during manufacturing, transport, and storage, which could otherwise lead to material loss, production downtime, and significant safety hazards.[1][4] TBC is also utilized as an antioxidant for synthetic rubber, polymers, and oils.[3]
Q2: How does TBC inhibit polymerization?
TBC is a free-radical scavenger.[4] However, it does not directly react with the initial monomer free radicals (R•).[5] Instead, its inhibitory function is dependent on the presence of dissolved oxygen (O₂).[1][5][6] When monomers are exposed to heat or light, they form radicals which react with oxygen to create peroxide radicals (ROO•).[1] This reaction is significantly faster than monomer self-polymerization.[5] TBC then efficiently scavenges these peroxide radicals, terminating the chain reaction that would otherwise lead to polymer formation.[1][5][7]
Q3: What is the optimal concentration of TBC and dissolved oxygen?
The required concentration of TBC varies by monomer and storage conditions. Maintaining the correct level of both TBC and dissolved oxygen is critical for effective inhibition.[1][6] Over-inhibiting can make it difficult for the final product to polymerize when intended, while under-inhibiting can lead to spontaneous polymerization.[8][9]
| Monomer | Recommended TBC Concentration | Recommended Dissolved O₂ |
| Styrene | 10-15 mg/L (ppm)[1][10] | 10-15 mg/L (ppm)[1] |
| Butadiene | ~100 ppm[8][9][11] | Oxygen is generally excluded as it can form dangerous peroxides with butadiene itself.[12] TBC's role here is to scavenge radicals formed from other sources.[12] |
Q4: What factors can cause the TBC inhibitor to deplete?
Several factors can reduce the concentration of TBC over time, compromising its effectiveness:
-
Oxygen Depletion : Since TBC's mechanism relies on oxygen, a lack of dissolved oxygen will render the inhibitor ineffective.[6][13]
-
Water Contact : If the monomer comes into contact with an immiscible phase like water, TBC can be leached out of the monomer phase, reducing its concentration.[6]
-
High Temperatures : Elevated temperatures accelerate the formation of free radicals, consuming the inhibitor at a faster rate.
-
Improper Mixing : In large storage tanks, thermal stratification can lead to localized areas with low inhibitor concentration, creating a risk of polymerization.[6]
Q5: What is the shelf life of TBC?
Under proper storage conditions in a cool, dry place away from direct sunlight, TBC has a shelf life of approximately 12 to 18 months.[14][15] It is available as a solid flake or as a solution in methanol or water.[3]
Troubleshooting Guide
Q: My monomer has polymerized in its storage container. What went wrong?
A: Premature polymerization during storage is a critical issue that points to a failure in the inhibition system. Use the following diagnostic workflow to identify the potential cause.
Possible Causes:
-
Low Inhibitor Concentration : The TBC level may have fallen below the recommended threshold (e.g., <10-15 ppm for styrene).[1] This can happen if the monomer was stored for too long or if an insufficient amount was added initially.
-
Insufficient Dissolved Oxygen : For phenolic inhibitors like TBC to function, a minimum level of dissolved oxygen is required (e.g., 10-15 ppm for styrene).[1][5] If the container was inerted with nitrogen without maintaining a sufficient oxygen level, the inhibitor would be ineffective.
-
Exposure to Heat or Light : Monomers can form radicals when exposed to heat or light, initiating polymerization.[1][10] This process is exothermic and can lead to a runaway reaction if not controlled.[1]
-
Contamination : The presence of contaminants, especially water, can deplete TBC from the monomer.[6] Other impurities might act as polymerization initiators.
Q: I need to use the monomer for an experiment. How can I remove the TBC inhibitor?
A: Before conducting polymerization, the inhibitor must be removed.[7][16] There are several common methods:
-
Alkaline Wash : TBC and other phenolic inhibitors can be removed by washing the monomer with an aqueous sodium hydroxide (NaOH) solution in a separatory funnel.[16] The TBC reacts to form a salt that dissolves in the aqueous layer, which is then drained off. The monomer should subsequently be washed with pure water and dried.
-
Inhibitor Removal Columns : A fast and convenient method is to pass the monomer through a pre-packed column containing activated alumina.[7][17] The alumina adsorbs the TBC, providing inhibitor-free monomer ready for use.
-
Vacuum Distillation : For some monomers, particularly polar ones like acrylic acid, vacuum distillation is the recommended method for removing TBC.
Experimental Protocols
Protocol 1: Colorimetric Determination of TBC (ASTM D4590)
This method is based on the color developed when TBC reacts with sodium hydroxide in an alcoholic solution and is suitable for determining TBC in the 1 to 100 ppm range in styrene.[18][19]
Methodology:
-
Reagents : Toluene, Methanol, n-Octanol, Sodium Hydroxide, TBC standard.[18]
-
Preparation of Alcoholic NaOH : Dissolve 0.3 g NaOH in 25 mL of methanol. Add 25 mL of n-octanol and 100 µL of water. Allow the solution to mature for two days before use.[18]
-
Calibration : Prepare a series of standard solutions of TBC in toluene. To 5 mL of each standard, add the alcoholic NaOH solution.
-
Sample Analysis : Add 5 mL of the monomer sample to a test tube, followed by the alcoholic NaOH solution. A pink color will develop.[18][19]
-
Measurement : Using a spectrophotometer, measure the absorbance of the standards and the sample at 490 nm.[1][10][18] The measurement should be taken as quickly as possible and within 5 minutes of adding the reagent.[18]
-
Calculation : Plot a calibration curve of absorbance versus concentration for the standards. Use the curve to determine the concentration of TBC in the sample in parts per million (ppm).[18]
Protocol 2: General Procedure for TBC Quantification by UV-Vis or HPLC
Modern analytical methods like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) offer rapid and accurate TBC quantification.[8][9]
-
UV-Vis Spectrophotometry : TBC has a distinct UV absorbance curve.[8][9] A calibration curve is created using standards of known TBC concentration (often in isopropanol).[8][9] The absorbance of the monomer sample is then measured, and the TBC concentration is determined from the calibration curve. Full-spectrum analysis can help differentiate TBC from other absorbing impurities.[8][9]
-
HPLC/GC-MS : These chromatographic methods provide high accuracy and can separate TBC from other components in the monomer. A sample is injected into the instrument, and the concentration is determined based on the peak area relative to a calibration standard.[20] These methods are often much faster than traditional colorimetric or titration methods, with analysis times of a few seconds to minutes compared to 15+ minutes.[8][9][11]
TBC Inhibition Mechanism Explained
The effectiveness of TBC as an inhibitor is a multi-step process that hinges on the presence of oxygen to intercept the polymerization chain reaction at the peroxide radical stage.
References
- 1. metrohm.com [metrohm.com]
- 2. palicachem.com [palicachem.com]
- 3. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. fluoryx.com [fluoryx.com]
- 6. iomosaic.com [iomosaic.com]
- 7. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 8. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 9. ankersmid.com [ankersmid.com]
- 10. scribd.com [scribd.com]
- 11. Butadiene Chemical Analysis | Applied Analytics [aai.solutions]
- 12. Role of Oxygen in Polymerizing Cargo Inhibition – Shakhawet Hossain (17) | Bangladeshi Mariners [bdmariners.org]
- 13. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 14. 4-tert-Butyl Pyrocatechol (TBC) | CAS 98-29-3 | Connect Chemicals [connectchemicals.com]
- 15. zxchem.com [zxchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. kelid1.ir [kelid1.ir]
- 19. mt.com [mt.com]
- 20. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying degradation byproducts of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol. The following information is intended to assist in identifying potential degradation byproducts and establishing appropriate analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
-
Oxidative Degradation: The catechol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. The presence of the bulky tetramethylbutyl group may influence the rate and regioselectivity of oxidation.
-
Thermal Degradation: High temperatures can induce fragmentation of the molecule. Studies on pyrocatechol have shown that thermal stress can lead to the cleavage of hydroxyl groups and the aromatic ring, resulting in the formation of various volatile and semi-volatile organic compounds.
Q2: What are the likely degradation byproducts of this compound?
Based on the degradation of pyrocatechol, the following classes of byproducts may be anticipated. However, experimental verification is crucial.
-
Oxidation Products: Formation of the corresponding o-benzoquinone derivative is a primary expected byproduct. Further oxidation or rearrangement could lead to other related species.
-
Thermal Degradation Products: Thermal decomposition of pyrocatechol is known to produce a variety of products, including phenol, benzene, dibenzofuran, and various substituted aromatic hydrocarbons[1]. Therefore, analogous products could be expected from this compound, such as 4-(1,1,3,3-Tetramethylbutyl)phenol and other substituted aromatics resulting from fragmentation and rearrangement.
Q3: How can I set up a forced degradation study for this compound?
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[2][3][4][5] A typical study would involve subjecting a solution or solid sample of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide or other oxidizing agents.
-
Thermal Degradation: Heating the sample in a controlled environment.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
Troubleshooting Guide
Issue: Unexpected peaks are observed in my chromatogram after sample storage or processing.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight and fragmentation pattern of the unknown peaks. This information is critical for tentative identification.
-
Perform Forced Degradation: Conduct a forced degradation study (as outlined in the FAQ) to intentionally generate degradation products. Compare the retention times and mass spectra of the peaks from the forced degradation study with the unexpected peaks in your sample.
-
Evaluate Storage and Handling Conditions: Review the storage temperature, light exposure, and solvent used for your samples. The catechol moiety can be sensitive to air and light.
-
Consider Matrix Effects: If working with complex matrices, consider the possibility of interactions with other components that may be accelerating degradation.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation byproducts of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC vials
-
Heating block or oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz vial to UV (254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a suitable stability-indicating method, such as HPLC-UV/MS.
Protocol 2: Analysis of Degradation Byproducts by HPLC-MS
Objective: To separate and identify the degradation byproducts generated from forced degradation studies.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan and data-dependent MS/MS
Data Presentation
Table 1: Hypothetical Quantitative Data from a Forced Degradation Study.
| Stress Condition | % Parent Compound Remaining | Number of Degradation Products Detected |
| Control | 100 | 0 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 95.2 | 1 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 88.5 | 3 |
| Oxidation (3% H2O2, RT, 24h) | 75.1 | 4 |
| Thermal (80°C, 48h) | 90.3 | 2 |
| Photolytic (UV/Vis) | 82.7 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scispace.com [scispace.com]
Technical Support Center: Synthesis of 4-tert-Butylcatechol (TBC) from MTBE
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-tert-Butylcatechol (TBC) from Methyl tert-butyl ether (MTBE) and catechol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-tert-Butylcatechol, helping you optimize your reaction for higher yields and purity.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| TBC-001 | Low Yield of 4-tert-Butylcatechol | - Inefficient catalyst activity- Suboptimal reaction temperature- Incorrect molar ratio of reactants- Insufficient reaction time | - Catalyst: Ensure the catalyst is active and used in the correct concentration. For sulfuric acid, a dosage of 6% based on catechol has been reported to be effective.[1][2] For ionic liquid catalysts, the molar ratio of catalyst to catechol is crucial.[3]- Temperature: The reaction temperature significantly impacts yield. Temperatures around 120°C are often optimal for sulfuric acid catalysis.[1][2] For ionic liquid catalysis, temperatures between 110°C and 130°C have been shown to be effective.[3]- Molar Ratio: An excess of the alkylating agent (MTBE) can drive the reaction towards completion. A catechol to MTBE molar ratio of 1:3 has been used successfully with ionic liquid catalysts.[3]- Reaction Time: Allow for sufficient reaction time. With sulfuric acid, a reaction time of 1.5 hours after the addition of MTBE has been noted.[1][2] With ionic liquids, reaction times of around 2 hours can provide good conversion rates.[3] |
| TBC-002 | High Levels of Byproducts (e.g., 3,5-di-tert-butylcatechol) | - High reaction temperature- Prolonged reaction time- Inappropriate catalyst | - Temperature Control: Avoid excessively high temperatures, as this can favor the formation of di-substituted byproducts.[4]- Reaction Time: Monitor the reaction progress and stop it once the optimal yield of the desired product is reached to prevent further alkylation.- Catalyst Selection: Certain catalysts exhibit higher selectivity for 4-TBC. The use of specific solid acid catalysts or ionic liquids can minimize the formation of unwanted isomers.[5] Some catalysts can even promote the conversion of byproducts back to the desired 4-TBC.[5] |
| TBC-003 | Difficulties in Product Purification | - Presence of multiple isomers and unreacted starting materials- Catalyst residue | - Distillation: Vacuum distillation is a common method to separate 4-TBC from the reaction mixture.[6]- Washing: For reactions using mineral acids like sulfuric acid, a neutralization and washing step is necessary to remove the catalyst.[7]- Chromatography: In some cases, column chromatography may be required to achieve high purity, especially at a lab scale. |
| TBC-004 | Catalyst Deactivation or Low Reusability | - Contamination of the catalyst- Thermal degradation (for some solid catalysts) | - Catalyst Washing: For solid catalysts, washing with an appropriate solvent can help remove adsorbed impurities and regenerate the catalyst.- Proper Storage: Store catalysts under appropriate conditions to prevent deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of 4-tert-Butylcatechol from MTBE?
A1: The synthesis involves the Friedel-Crafts alkylation of catechol with methyl tert-butyl ether (MTBE) in the presence of an acid catalyst. The tert-butyl group from MTBE is transferred to the catechol ring, primarily at the para position to one of the hydroxyl groups, yielding 4-tert-Butylcatechol. Methanol is formed as a byproduct.[6]
Q2: What types of catalysts can be used for this synthesis?
A2: A variety of acid catalysts can be employed, including:
-
Mineral Acids: Sulfuric acid is a commonly used and effective catalyst.[1][2][6]
-
Ionic Liquids: Acidic ionic liquids are gaining attention as they can be more environmentally friendly and reusable.[3][8]
-
Solid Acid Catalysts: Zeolites and other solid acids are also used, offering advantages in terms of separation and reusability.[5]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the catalyst used. For sulfuric acid catalysis, a reaction temperature of around 120°C is common, with a reaction time of a few hours.[1][2] When using ionic liquids, temperatures may range from 105°C to 150°C.[8]
Q4: What are the main byproducts of this reaction?
A4: The primary byproducts are isomers of tert-butylcatechol, such as 3-tert-butylcatechol, and di-substituted products like 3,5-di-tert-butylcatechol (3,5-DTBC).[1][2] The formation of these byproducts is influenced by the reaction conditions and the catalyst used.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product and byproducts.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of 4-tert-Butylcatechol.
Table 1: Comparison of Different Catalytic Systems
| Catalyst | Catechol:MTBE Ratio (molar) | Temperature (°C) | Reaction Time (h) | Catechol Conversion (%) | 4-TBC Selectivity (%) | Reference |
| Sulfuric Acid | 1:1 (mass ratio) | 120 ± 2 | 1.5 (post-MTBE addition) | - | 84.3 (in product mixture) | [1][2] |
| Ionic Liquid (IL2) | 1:3 | 120 | 2 | 87.4 | 65.3 | [3] |
| Ionic Liquid (IL2) | 1:1 | 130 | 2.5 | 92.8 | 63.4 | [3] |
Note: Direct comparison of yields can be challenging due to variations in reporting (e.g., selectivity vs. content in the product mixture).
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylcatechol using Sulfuric Acid Catalyst
This protocol is based on a literature procedure.[1][2]
-
Reaction Setup: Equip a reaction vessel with a stirrer, thermometer, dropping funnel, and a condenser.
-
Charge Reactants: Add catechol to the reaction vessel.
-
Heating: Heat the vessel to melt the catechol and then raise the temperature to the desired reaction temperature (e.g., 120°C).
-
Catalyst Addition: Carefully add the sulfuric acid catalyst (e.g., 6% by weight of catechol).
-
MTBE Addition: Slowly add MTBE through the dropping funnel over a period of 2-2.5 hours while maintaining the reaction temperature.
-
Reaction: After the complete addition of MTBE, continue the reaction for another 1.5 hours.
-
Work-up: Cool the reaction mixture. The product can be purified by vacuum distillation.
Protocol 2: Synthesis of 4-tert-Butylcatechol using an Ionic Liquid Catalyst
This protocol is based on a literature procedure.[3][8]
-
Reaction Setup: Use a four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel.
-
Charge Reactants: Add catechol and the ionic liquid catalyst to the flask.
-
Heating and Mixing: Heat the mixture with stirring until the catechol melts and a homogenous solution is formed (e.g., 120°C).
-
MTBE Addition: Add MTBE dropwise from the dropping funnel over a specified period (e.g., 40 minutes).
-
Reaction: Maintain the reaction at the desired temperature (e.g., 110-150°C) for the specified duration (e.g., 60-150 minutes). During the reaction, methanol, a byproduct, can be distilled off.
-
Catalyst Recovery: After the reaction, the ionic liquid can be separated by extraction with a suitable solvent and recycled.
-
Product Purification: The product can be purified from the organic phase by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of 4-tert-Butylcatechol.
Caption: A decision tree for troubleshooting low yields of 4-tert-Butylcatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. sylzyhg.com [sylzyhg.com]
- 3. researchgate.net [researchgate.net]
- 4. KR100342660B1 - Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst - Google Patents [patents.google.com]
- 5. CN110041170B - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]
- 6. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 7. CN102603490B - Synthesis method of high-purity p-tert-butylcatechol - Google Patents [patents.google.com]
- 8. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]
Side reactions to avoid during Friedel-Crafts alkylation of pyrocatechol
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Friedel-Crafts alkylation of pyrocatechol (catechol). Find answers to frequently asked questions and guidance on avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Friedel-Crafts alkylation of pyrocatechol?
The Friedel-Crafts alkylation of pyrocatechol is susceptible to several side reactions that can lower the yield of the desired product and complicate purification. The primary side reactions include:
-
Polyalkylation: The initial alkylation product is often more reactive than pyrocatechol itself because alkyl groups are activating.[1][2] This leads to the addition of multiple alkyl groups to the aromatic ring.[3][4]
-
O-Alkylation: The hydroxyl groups of pyrocatechol are nucleophilic and can be alkylated by the electrophile, forming ether byproducts instead of the desired C-C bond on the aromatic ring. This is a common competing reaction with phenols.[5]
-
Carbocation Rearrangement: The carbocation electrophile can rearrange to a more stable carbocation via hydride or methyl shifts before aromatic substitution occurs.[4][6][7] This results in the formation of an isomeric product with a different alkyl structure than intended.
-
Poor Regioselectivity: The two hydroxyl groups on the pyrocatechol ring direct the incoming alkyl group to multiple positions, potentially leading to a mixture of 3-alkyl and 4-alkyl isomers.
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the lone pair electrons on the hydroxyl groups.[1][5] This can deactivate the ring towards the desired electrophilic substitution.
Q2: Why am I getting a mixture of isomers instead of a single product?
This is likely due to two factors: carbocation rearrangement and poor regioselectivity.
-
Carbocation Rearrangement: If you are using a primary or secondary alkyl halide, the initially formed carbocation may rearrange to a more stable secondary or tertiary carbocation.[8][9] For example, attempting to add a n-propyl group may result in an isopropyl group being attached to the ring.
-
Regioselectivity: The two -OH groups on pyrocatechol are ortho, para-directing. This means that electrophilic attack is favored at positions 3, 4, and 5. The specific ratio of isomers formed will depend on the steric bulk of the alkylating agent and the reaction conditions.
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several issues:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexing with the hydroxyl groups of pyrocatechol or by reacting with any water present in the reaction mixture.[5]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to poor conversion.
-
Formation of O-Alkylated Byproducts: A significant portion of your starting material may be consumed by the formation of mono- or di-ethers, which are O-alkylation products.
Troubleshooting Guide
Use the following guide to diagnose and resolve common issues encountered during the experiment.
| Observed Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC/multiple peaks in GC-MS corresponding to higher molecular weights. | Polyalkylation. | Use a large excess of pyrocatechol relative to the alkylating agent to increase the probability of the electrophile reacting with the starting material instead of the product.[1][5] |
| Product NMR shows a branched alkyl chain instead of the expected linear one. | Carbocation rearrangement. | Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide) or is not prone to rearrangement.[10] Alternatively, consider performing a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkyl chain.[6][11] |
| Significant amount of starting material remains unreacted, even after extended reaction times. | Catalyst deactivation. | Ensure all reagents and glassware are scrupulously dry. Consider using a milder, more selective catalyst that has less affinity for the hydroxyl groups, such as ZnCl₂ or solid acid catalysts.[12][13] |
| Product analysis reveals the presence of ethers. | O-Alkylation is competing with C-alkylation. | Modify the catalyst and solvent system. Using less reactive alkylating agents or protecting the hydroxyl groups prior to alkylation can favor C-alkylation. Certain catalysts show higher selectivity for ring alkylation.[14] |
| A complex mixture of constitutional isomers is formed. | Poor regioselectivity. | Optimize reaction temperature; lower temperatures often increase selectivity. Experiment with different catalysts, as some may offer better regiocontrol. For instance, some solid acid catalysts can provide improved selectivity.[12][13] |
Preventative Measures & Protocols
To minimize side reactions, consider the following strategies and protocols.
Strategy 1: Friedel-Crafts Acylation Followed by Reduction
To avoid both polyalkylation and carbocation rearrangement, the most reliable method is a two-step process. First, an acyl group is added via Friedel-Crafts acylation. The acyl group is deactivating, which prevents further substitutions.[1][2] The resulting ketone can then be reduced to the desired alkyl group.
Caption: Workflow to avoid rearrangement and polyalkylation.
Illustrative Protocol: Acylation of Pyrocatechol
(Note: This is a general protocol and should be adapted and optimized for specific substrates and scales.)
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add pyrocatechol (1.0 eq) and a suitable dry solvent (e.g., nitrobenzene or CS₂).
-
Catalyst Addition: Cool the mixture in an ice bath to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 2.2 eq). Caution: The reaction is exothermic and generates HCl gas.
-
Acylating Agent Addition: Once the catalyst has been added, add the acyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Strategy 2: Using Milder and Shape-Selective Catalysts
Traditional Lewis acids like AlCl₃ are highly reactive and can promote side reactions. Milder catalysts can offer better selectivity.
-
Milder Lewis Acids: Catalysts like ZnCl₂, FeCl₃, or Bi(OTf)₃ can be effective while reducing the incidence of side reactions.[12][15]
-
Solid Acid Catalysts: Zeolites, clays (e.g., montmorillonite KSF), or supported acids are heterogeneous catalysts that can provide shape selectivity, potentially favoring the formation of one isomer over another and simplifying catalyst removal.[13][14]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main and side reaction pathways in pyrocatechol alkylation.
Caption: A troubleshooting workflow for identifying and solving issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Technical Support Center: 4-tert-Butylcatechol (TBC) Inhibitor Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on the inhibitor efficiency of 4-tert-Butylcatechol (TBC). It is intended for researchers, scientists, and drug development professionals utilizing TBC in their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Premature polymerization despite the presence of TBC. | Elevated experimental temperature: TBC's inhibitor efficiency decreases at higher temperatures. | Refer to the data on TBC efficiency at various temperatures to determine the optimal range for your application. Consider increasing the TBC concentration if elevated temperatures are unavoidable, but be aware of potential solubility issues. |
| Insufficient oxygen: TBC often requires the presence of dissolved oxygen to effectively scavenge peroxide radicals. | Ensure adequate, but safe, aeration of your monomer. In inert atmosphere experiments, the effectiveness of TBC may be significantly reduced. | |
| Inhibitor degradation: Prolonged exposure to high temperatures can lead to the degradation of TBC. | Minimize the time the monomer containing TBC is held at elevated temperatures before the intended reaction. Store TBC according to manufacturer recommendations, typically in a cool, dry place away from light.[1] | |
| Inconsistent or unexpected inhibition periods. | Fluctuations in reaction temperature: Even minor temperature variations can impact the rate of radical formation and TBC consumption. | Implement precise temperature control measures for your experimental setup. Use a calibrated thermometer or thermocouple to monitor the temperature closely. |
| Non-uniform mixing of TBC: Poor dispersion of the inhibitor can lead to localized areas of low concentration and premature polymerization. | Ensure vigorous and consistent agitation to maintain a homogeneous distribution of TBC throughout the monomer. | |
| Runaway polymerization reaction. | Exceeding the effective temperature range of TBC: At very high temperatures, the rate of polymerization can overwhelm the inhibitory effect of TBC, leading to a thermal runaway. | Immediately implement emergency cooling procedures. For future experiments, operate at a lower temperature or consider a different inhibitor with higher thermal stability. A study on styrene polymerization showed that while TBC can retard the reaction even at 150°C, the inhibition period is significantly shorter than at lower temperatures.[2] |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the efficiency of 4-tert-Butylcatechol (TBC) as a polymerization inhibitor?
A1: Temperature has a significant impact on the efficiency of TBC. Generally, as the temperature increases, the efficiency of TBC as a polymerization inhibitor decreases. This is because higher temperatures accelerate the rate of both the initiation of polymerization and the consumption of the inhibitor. One study found a marked difference in the inhibition period for styrene polymerization when TBC was injected at 110°C, 130°C, and 150°C, with the inhibition period decreasing as the temperature increased.[2]
Q2: Is there an optimal temperature range for using TBC?
A2: The optimal temperature depends on the specific monomer and experimental conditions. TBC is noted to be approximately 25 times more potent than hydroquinone at 60°C, indicating good efficiency at this temperature.[3][4] However, its effectiveness diminishes at significantly higher temperatures. It is crucial to consult literature specific to your application or conduct preliminary experiments to determine the effective temperature range for your system.
Q3: What is the mechanism by which TBC inhibits polymerization, and how is it affected by temperature?
A3: TBC inhibits polymerization by acting as a radical scavenger. It donates a hydrogen atom to the growing polymer radical, terminating the chain reaction. This process is often more effective in the presence of oxygen, which can form peroxide radicals that are readily scavenged by TBC. Higher temperatures increase the kinetic energy of all molecules, leading to more frequent and energetic collisions. This accelerates the rate of radical formation, potentially overwhelming the inhibitor, and also increases the rate at which the inhibitor itself is consumed.
Q4: Can I use TBC for high-temperature applications?
A4: While TBC can still exhibit some inhibitory effects at elevated temperatures (e.g., up to 150°C in styrene polymerization), its efficiency is substantially reduced.[2] For high-temperature applications, you may need to use a higher concentration of TBC or consider alternative inhibitors with greater thermal stability. It has been shown that at 150°C, a near-linear relationship is observed between TBC concentration and the inhibition period, whereas this relationship is not linear at lower temperatures.[2]
Q5: How should I store TBC to maintain its effectiveness?
A5: TBC should be stored in a cool, dry place, away from direct sunlight and oxidizing agents.[1] Exposure to high temperatures during storage can lead to degradation and loss of inhibitory activity. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations.
Data Presentation
Table 1: Effect of Temperature on the Inhibition Period of Styrene Polymerization by 4-tert-Butylcatechol (TBC)
| Injection Temperature (°C) | TBC Concentration (mol/mol styrene) | Observation |
| 110 | 0.01 | Marked inhibition period observed.[2] |
| 130 | 0.01 | Inhibition period is noticeably shorter than at 110°C.[2] |
| 150 | 0.01 | Inhibition period is significantly reduced compared to lower temperatures, but the reaction rate is still substantially retarded.[2] |
Note: The exact durations of the inhibition periods were presented graphically in the source material and are described here qualitatively. The data was obtained from experiments using benzoyl peroxide as the initiator.
Experimental Protocols
Methodology for Evaluating TBC Inhibitor Efficiency at Various Temperatures
This protocol is a generalized procedure based on methodologies described for studying polymerization inhibition.
-
Apparatus:
-
A temperature-controlled reaction vessel (e.g., a 1.4-litre laboratory reactor or an adiabatic pressure Dewar calorimeter).[5]
-
Agitation system (e.g., magnetic stirrer or overhead mechanical stirrer).
-
Temperature monitoring device (e.g., thermocouple).
-
Inhibitor injection system (e.g., a pressurized cylinder for rapid addition).[2]
-
-
Materials:
-
Monomer (e.g., styrene).
-
4-tert-Butylcatechol (TBC).
-
Polymerization initiator (e.g., benzoyl peroxide).
-
Solvent (if required).
-
-
Procedure:
-
Charge the reaction vessel with the desired amount of monomer.
-
If the experiment is not conducted in bulk, add the appropriate solvent.
-
Begin agitation to ensure uniform mixing.
-
Bring the reactor contents to the desired experimental temperature (e.g., 110°C, 130°C, or 150°C).[2]
-
Once the temperature is stable, introduce the polymerization initiator.
-
Monitor the reaction progress. In a runaway reaction scenario, this would be a rapid increase in temperature.
-
At a predetermined point (e.g., once the runaway is initiated), inject the TBC solution into the reactor.
-
Record the time from inhibitor injection until the onset of polymerization (the inhibition period), which can be detected by a subsequent rise in temperature.
-
Repeat the experiment at different temperatures and TBC concentrations to evaluate the inhibitor's efficiency under various conditions.
-
Visualizations
Caption: Workflow for evaluating TBC inhibitor efficiency.
Caption: TBC's radical scavenging mechanism.
References
Technical Support Center: 4-tert-Butylcatechol (4-TBC) Solubility in Nonpolar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-tert-butylcatechol (4-TBC) in nonpolar solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving 4-TBC in a nonpolar solvent like hexane or toluene, even though it is reported to be soluble. What are the common causes?
A1: Several factors can contribute to difficulty in dissolving 4-TBC, even in appropriate nonpolar solvents. Here are the most common causes:
-
Solvent Quality: The purity of your solvent is crucial. The presence of small amounts of water or other polar impurities can significantly decrease the solubility of the nonpolar 4-TBC.
-
Compound Purity: Technical grade 4-TBC may contain impurities that are less soluble in nonpolar solvents.[1] One known impurity is 3,5-di-tert-butylpyrocatechol.[1]
-
Moisture: 4-TBC is hygroscopic and can absorb moisture from the atmosphere, which will hinder its dissolution in nonpolar solvents.[2]
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Temperature: The solubility of solids in liquids is temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.
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Particle Size: Larger crystals of 4-TBC will dissolve more slowly than a fine powder due to a smaller surface area.
-
Degradation: Prolonged exposure to air and light can cause 4-TBC to degrade, potentially forming less soluble byproducts.[3][4] The solid may darken upon exposure to air or light.[3]
Q2: How can I improve the solubility of 4-TBC in my nonpolar solvent?
A2: If you are facing solubility challenges, consider the following troubleshooting steps:
-
Use High-Purity, Dry Solvents: Ensure your solvent is of an appropriate grade (e.g., anhydrous) and has a low water content. Consider using freshly opened solvents or drying the solvent using standard laboratory procedures.
-
Gently Heat the Solution: Moderately increasing the temperature of the solvent while stirring can significantly improve both the rate of dissolution and the solubility of 4-TBC. For instance, the polymerization inhibitory effect of 4-TBC is noted to be significantly higher at 60°C.[2][5]
-
Reduce Particle Size: If you are using large crystals of 4-TBC, gently grinding them into a fine powder with a mortar and pestle before adding to the solvent can increase the dissolution rate.
-
Use Sonication: An ultrasonic bath can help to break up agglomerates of the solid and increase the interaction between the solute and the solvent, accelerating dissolution.
-
Work Under an Inert Atmosphere: To prevent potential degradation, especially if heating, consider preparing the solution under an inert atmosphere such as nitrogen or argon.
Q3: What are the signs that my 4-TBC may have degraded?
A3: Degradation of 4-TBC can sometimes be mistaken for poor solubility. Signs of degradation include:
-
Color Change: 4-TBC is typically a white to light tan crystalline solid.[3] Upon exposure to air or light, it can darken.[3] If your solution has an unexpected color, degradation may have occurred.
-
Insoluble Particulates: The formation of insoluble particles that do not dissolve even with heating or sonication could be due to the presence of degradation byproducts.
Q4: Are there any solvents I should avoid when working with 4-TBC?
A4: While 4-TBC is generally soluble in many organic solvents, it is practically insoluble in petroleum ether.[2][6][7] It also has very low solubility in water (0.2 g/100 mL at 25°C).[2][8] Therefore, if your nonpolar solvent has a significant amount of water contamination, you will likely experience solubility issues.
Quantitative Solubility Data
The following table summarizes the solubility of 4-TBC in various solvents at 25°C.
| Solvent | Solubility ( g/100g of solvent) |
| Methanol | 500[2] |
| Acetone | 240[2] |
| Ethyl Acetate | 240[2] |
| Toluene | 170[2] |
| Benzene | 80[2] |
| Water | 0.2 (g/100mL)[2][8] |
Experimental Protocols
Protocol for Preparing a Solution of 4-TBC in Toluene
This protocol outlines the steps for preparing a solution of 4-tert-butylcatechol in toluene, a common nonpolar solvent.
Materials:
-
4-tert-butylcatechol (as a fine powder)
-
Anhydrous Toluene
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Spatula and weighing paper
-
Inert gas source (e.g., nitrogen or argon), optional
Procedure:
-
Preparation of Materials:
-
Ensure the 4-TBC is a fine powder to maximize the surface area for dissolution. If necessary, gently grind the crystals using a mortar and pestle.
-
Use anhydrous toluene to minimize water content, which can impede dissolution.
-
Ensure all glassware is clean and dry.
-
-
Weighing the Solute:
-
Accurately weigh the desired amount of 4-TBC powder on weighing paper.
-
-
Adding Solvent and Solute:
-
Transfer the weighed 4-TBC to the volumetric flask.
-
Add approximately 70-80% of the final desired volume of anhydrous toluene to the flask.
-
-
Dissolution:
-
Place the magnetic stir bar in the flask and place the flask on the magnetic stirrer.
-
Begin stirring the solution at a moderate speed.
-
If the 4-TBC does not dissolve readily at room temperature, gently heat the solution using a heating mantle or water bath.
-
Monitor the temperature with a thermometer and maintain it at a consistent, elevated temperature (e.g., 40-50°C). Avoid boiling the solvent.
-
Continue stirring and heating until all the 4-TBC has dissolved.
-
-
Final Volume Adjustment:
-
Once the 4-TBC is fully dissolved, remove the flask from the heat and allow it to cool to room temperature.
-
Carefully add anhydrous toluene to the flask until the solution reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
If the solution is not for immediate use, store it in a tightly sealed, amber glass bottle to protect it from light and atmospheric moisture. For long-term storage, consider flushing the headspace of the bottle with an inert gas before sealing.
-
Visualizations
Caption: Structural features of 4-TBC governing its solubility.
Caption: A step-by-step guide to resolving 4-TBC solubility issues.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 5. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]
Minimizing impurity formation in 4-tert-Butylcatechol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-tert-Butylcatechol (TBC).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-tert-Butylcatechol, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-tert-Butylcatechol | - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Catalyst Activity: Catalyst may be deactivated or used in insufficient quantity. - Poor Quality Reagents: Catechol or alkylating agent may be impure. | - Optimize Reaction Conditions: Increase reaction time or temperature within the recommended range for the specific catalyst. Monitor reaction progress using techniques like GC or TLC. - Catalyst Management: Ensure the catalyst is fresh and used in the correct proportion. For solid catalysts, ensure proper activation and surface area. - Reagent Purity: Use high-purity catechol and alkylating agent. Consider purifying reagents if necessary. |
| High Levels of 3,5-di-tert-butylcatechol (3,5-DTBC) Impurity | - Excessive Alkylating Agent: A high molar ratio of the alkylating agent to catechol promotes di-alkylation. - High Reaction Temperature: Elevated temperatures can favor the formation of the thermodynamically more stable di-substituted product. - Strong Acid Catalysts: Highly acidic catalysts can increase the rate of the second alkylation step. | - Adjust Molar Ratio: Reduce the molar ratio of the alkylating agent to catechol. A ratio closer to 1:1 is often optimal.[1] - Control Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst to favor mono-alkylation.[1] - Catalyst Selection: Consider using a milder or more selective catalyst, such as certain zeolites or ionic liquids, which can offer better control over the reaction. |
| High Levels of 3-tert-butylcatechol (3-TBC) Impurity | - Kinetic vs. Thermodynamic Control: 3-TBC can be a kinetically favored product, especially at lower temperatures or with certain catalysts. - Catalyst Pore Size and Acidity: Some catalysts with specific pore structures or acid site distributions may favor substitution at the 3-position. | - Optimize Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature can facilitate the isomerization of 3-TBC to the more stable 4-TBC. - Catalyst Screening: Experiment with different catalysts. For example, some moderately steam-treated HY zeolites have shown high selectivity for 4-TBC.[1] |
| Product Discoloration (Pink or Brown) | - Oxidation of Catechol or TBC: Phenolic compounds are susceptible to oxidation in the presence of air, especially at elevated temperatures or in the presence of metal impurities. | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purification: The colored impurities can often be removed by recrystallization, sometimes with the addition of activated carbon. |
| Difficulty in Product Purification | - Close Boiling Points of Isomers: 3-TBC and 4-TBC have very similar boiling points, making separation by distillation challenging. - Co-crystallization: Impurities may co-crystallize with the desired product, reducing the effectiveness of recrystallization. | - Optimize Synthesis for Selectivity: The most effective approach is to minimize impurity formation during the reaction itself. - Recrystallization Solvent Selection: Carefully select a recrystallization solvent that provides a significant solubility difference between 4-TBC and its isomers. Pentane or petroleum ether are often effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-tert-Butylcatechol?
A1: The most prevalent method is the Friedel-Crafts alkylation of catechol. This involves reacting catechol with an alkylating agent such as isobutylene, tert-butyl alcohol, or methyl tertiary-butyl ether (MTBE) in the presence of an acid catalyst.[3][4]
Q2: What are the primary impurities I should be concerned about?
A2: The main impurities are isomers of TBC, primarily 3-tert-butylcatechol (3-TBC) and 3,5-di-tert-butylcatechol (3,5-DTBC).[1]
Q3: How does the choice of catalyst affect the purity of the final product?
A3: The catalyst plays a crucial role in determining the selectivity of the reaction. Strong mineral acids like sulfuric acid can be effective but may lead to a higher proportion of side products and are difficult to recycle.[4] Solid acid catalysts, such as zeolites (e.g., HY, H-ZSM-5) and certain ion-exchange resins, can offer higher selectivity towards 4-TBC and are more environmentally friendly as they can be recycled.[1] SO3H-functionalized ionic liquids have also been shown to be highly selective catalysts.[5]
Q4: What is the effect of the catechol to alkylating agent molar ratio on the product distribution?
A4: The molar ratio is a critical parameter. A higher ratio of the alkylating agent to catechol will generally increase the formation of the di-substituted impurity, 3,5-DTBC. To favor the formation of the mono-substituted product, 4-TBC, it is advisable to use a molar ratio closer to 1:1 or even with a slight excess of catechol.[1]
Q5: How can I purify the crude 4-tert-Butylcatechol product?
A5: The most common purification methods are vacuum distillation and recrystallization.[2][6] Recrystallization from a non-polar solvent like pentane or petroleum ether is often effective at removing isomeric impurities and colored byproducts.[2]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the synthesis of 4-tert-Butylcatechol, allowing for a comparison of different catalytic systems.
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Catechol Conversion (%) | 4-TBC Selectivity (%) | Reference |
| Sulfuric Acid | MTBE | 120 | 4 | 84.3 | - | [7][8] |
| SO3H-FILs | tert-Butyl Alcohol | 150 | 3 | 41.5 | 97.1 | [5] |
| HY Zeolite | tert-Butyl Alcohol | 120-200 | - | - | >86 | [1] |
| H-ZSM-5 | tert-Butyl Alcohol | 170 | - | >90 | >84 | [1] |
| Ionic Liquid | MTBE | 120 | 2 | 87.4 | 65.3 | [9] |
Note: Direct comparison should be made with caution as other reaction parameters may vary between studies.
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylcatechol using a Solid Acid Catalyst (HY Zeolite)
This protocol is a generalized procedure based on typical conditions reported for zeolite-catalyzed alkylation.
Materials:
-
Catechol
-
tert-Butyl alcohol
-
HY Zeolite catalyst
-
Toluene (or another suitable solvent)
-
Anhydrous magnesium sulfate
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Activate the HY zeolite catalyst by heating at a specified temperature under vacuum to remove adsorbed water.
-
Set up the reaction flask with the reflux condenser and stirrer.
-
Add catechol and the solvent (e.g., toluene) to the reaction flask.
-
Add the activated HY zeolite catalyst to the mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 120-150°C) with vigorous stirring.
-
Slowly add tert-butyl alcohol to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to proceed for the desired time (e.g., 4-8 hours), monitoring the progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or vacuum distillation.
Protocol 2: Purification of 4-tert-Butylcatechol by Recrystallization
Materials:
-
Crude 4-tert-Butylcatechol
-
Pentane (or petroleum ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 4-tert-Butylcatechol in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., pentane) to the flask.
-
Gently heat the mixture on a hot plate with swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
If the solution is colored, it can be treated with a small amount of activated carbon and then hot-filtered to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals, for example, by air drying or in a vacuum desiccator.
Visualizations
Caption: Reaction pathway for the synthesis of 4-tert-Butylcatechol and formation of major impurities.
Caption: A logical workflow for troubleshooting common issues in 4-tert-Butylcatechol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-tert-butylcatechol 98% (TBC) (production process) » Rayeneh Group [rayeneh.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing 4-tert-butylcatechol (TBC) Interference in the Analytical Characterization of Monomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by 4-tert-butylcatechol (TBC), a common polymerization inhibitor, during the analytical characterization of monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Understanding of TBC Interference
Q1: What is TBC and why is it present in my monomer sample?
A1: TBC (4-tert-butylcatechol) is a synthetic organic compound used as a polymerization inhibitor for various reactive monomers, including styrene, butadiene, vinyl acetate, and acrylates.[1][2] It is added by manufacturers to prevent premature and spontaneous polymerization during transportation and storage, ensuring the monomer's stability and quality.[3][4] TBC requires the presence of a small amount of oxygen to effectively scavenge free radicals that can initiate polymerization.[5][6]
Q2: How can TBC interfere with the analytical characterization of my monomer?
A2: TBC can interfere with various analytical techniques, leading to inaccurate quantification, misidentification of impurities, and other analytical challenges. Common issues include:
-
Chromatography (HPLC & GC): Appearance of "ghost peaks," baseline instability, and potential co-elution with analytes of interest.[3][7][8]
-
Spectroscopy (UV-Vis & NMR): Overlapping signals with the monomer or other components, affecting quantitative analysis.[7]
-
Mass Spectrometry (MS): Formation of adducts with the analyte of interest, complicating mass spectral interpretation.
Troubleshooting HPLC Analysis
Q3: I am seeing an unexpected peak in my reversed-phase HPLC chromatogram when analyzing a monomer. Could it be TBC?
A3: Yes, it is highly probable that the unexpected peak is a "ghost peak" caused by TBC, especially when running a gradient elution.[3][5][7][9]
-
Mechanism: In reversed-phase HPLC, TBC, being a relatively nonpolar compound, is retained on the C18 column at the beginning of a gradient run when the mobile phase has a high aqueous content. As the percentage of the organic solvent increases during the gradient, the TBC is eluted as a distinct peak.[3]
-
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent (without your sample) using the same gradient program. If the ghost peak is still present, it may indicate contamination in your mobile phase or HPLC system.[5]
-
Isocratic Elution: If possible, try running the analysis under isocratic conditions with a mobile phase composition that elutes TBC early and separated from your analyte of interest.
-
Sample Preparation: Remove TBC from your monomer sample before injection. (See Q7 for detailed protocols).
-
Q4: How can I confirm if an unexpected HPLC peak is TBC?
A4: The most definitive way is to inject a standard solution of TBC under the same chromatographic conditions and compare the retention time with the ghost peak.
Troubleshooting GC Analysis
Q5: My GC baseline is drifting or showing unexpected peaks when analyzing a volatile monomer. Could TBC be the cause?
A5: While TBC itself is not highly volatile, it can contribute to baseline instability and the appearance of extra peaks in GC analysis.[1][8][10][11]
-
Baseline Drift: This can be caused by the slow elution of less volatile compounds like TBC from the column, especially if the oven temperature program is not optimized. Contamination of the injector port with TBC can also lead to a continuous bleed and a rising baseline.[8][12]
-
Extra Peaks: TBC can appear as a broad peak in the chromatogram, potentially overlapping with other less volatile impurities.[12]
-
Troubleshooting Steps:
-
Injector Maintenance: Regularly clean the GC injector to remove any accumulated non-volatile residues like TBC.[10]
-
Temperature Program: Increase the final oven temperature and hold time to ensure all components, including TBC, are eluted from the column.
-
Column Bake-out: Perform a column bake-out at the manufacturer's recommended maximum temperature to remove contaminants.[10]
-
Sample Preparation: Remove TBC prior to injection.
-
A GC-MS method has been established for the determination of TBC in styrene monomer, where the sample is injected directly and separated on a capillary column (e.g., HP-1).[13][14]
Troubleshooting NMR and MS Analysis
Q6: Can TBC interfere with NMR and Mass Spectrometry analysis of my monomer?
A6: Yes, TBC can present challenges in both NMR and MS analysis.
-
NMR Spectroscopy: The aromatic protons of TBC will show signals in the 1H NMR spectrum, which could potentially overlap with the signals of aromatic monomers like styrene or other aromatic impurities. The chemical shifts of TBC protons can vary depending on the deuterated solvent used.[1][10][15] For example, in D₂O, the predicted 1H NMR spectrum of TBC shows distinct peaks.[10] Similarly, the 1H NMR spectrum of acrylic acid shows characteristic vinyl proton signals which could potentially be obscured by TBC if present in high concentrations.[15][16][17]
-
Mass Spectrometry: In soft ionization techniques like electrospray ionization (ESI), TBC can form adducts with the monomer or other molecules in the sample.[17] This can complicate the interpretation of the mass spectrum and make it difficult to determine the accurate molecular weight of the analyte.
TBC Removal Techniques
Q7: How can I effectively remove TBC from my monomer sample before analysis?
A7: There are two primary and effective methods for removing TBC from monomer samples in a laboratory setting: Sodium Hydroxide (NaOH) wash and passing through an activated alumina column.
This method is particularly effective for non-acidic monomers like styrene and butadiene.[16][18][19][20]
-
Principle: TBC is a phenolic compound and is therefore acidic. It reacts with a basic solution of NaOH to form a water-soluble salt, which can then be separated from the water-insoluble monomer.[18][19]
-
Experimental Protocol: See the detailed protocol in the "Experimental Protocols" section below.
This is a simple and efficient method for removing TBC from a variety of monomers.[21][22]
-
Principle: Activated alumina is a porous solid that can adsorb polar compounds like TBC. As the monomer passes through the column, the TBC is retained on the alumina.
-
Experimental Protocol: See the detailed protocol in the "Experimental Protocols" section below.
Q8: How do I know if the TBC has been successfully removed?
A8: You can verify the removal of TBC using the following methods:
-
UV-Vis Spectrophotometry: This is a common and straightforward method. TBC has a distinct UV absorbance.[7][23] A standard method for determining TBC content in styrene is ASTM D4590, which involves a colorimetric reaction with sodium hydroxide.[5][6][24]
-
HPLC or GC Analysis: Analyze the purified monomer using the same method that previously showed the TBC interference. The absence of the TBC peak indicates successful removal.
Quantitative Data Summary
The following tables summarize quantitative data related to TBC concentration and removal.
Table 1: Typical TBC Concentrations in Monomers
| Monomer | Typical TBC Concentration (ppm) | Reference(s) |
| Butadiene | 100 - 150 | [4][20][23] |
| Styrene | 10 - 15 | [5][6] |
Table 2: Efficiency of TBC Removal Methods
| Monomer | Removal Method | TBC Reduction | Reference(s) |
| Butadiene | 15% w/w NaOH wash | High (exact percentage not specified) | [4][20] |
| Butadiene Washing Stream | Phosphoric acid precipitation | >90% COD reduction, 99% purity of recovered TBC | [18][19] |
| Styrene | Activated Alumina Column | From 0.00100 wt.% to 0.00010 wt.% | [21] |
| Styrene Solution (in hexane) | Activated Alumina Column | From 0.00050 wt.% to 0.00006 wt.% | [21] |
Experimental Protocols
Protocol 1: Sodium Hydroxide (NaOH) Wash for TBC Removal
Materials:
-
Separatory funnel
-
5-10% (w/v) Sodium Hydroxide (NaOH) solution
-
Monomer containing TBC (e.g., styrene)
-
Distilled water
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)
-
Beakers
-
Litmus paper or pH meter
Procedure:
-
Place the monomer in a separatory funnel.
-
Add an equal volume of 5-10% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate. The lower aqueous layer containing the sodium salt of TBC will be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with two equal volumes of distilled water to remove any residual NaOH. Check the pH of the final water wash to ensure it is neutral.
-
Transfer the washed monomer to a clean, dry beaker and add a suitable amount of anhydrous drying agent.
-
Gently swirl the beaker for a few minutes until the monomer is clear.
-
Decant the dry monomer into a clean, dry storage container.
Protocol 2: Activated Alumina Column for TBC Removal
Materials:
-
Chromatography column with a stopcock
-
Glass wool or cotton plug
-
Basic activated alumina (Brockmann I)
-
Monomer containing TBC
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing material.
-
Carefully add the basic activated alumina to the column, gently tapping the column to ensure even packing. The amount of alumina will depend on the volume of monomer to be purified and the concentration of TBC. A general guideline is to use a column with a height-to-diameter ratio of about 10:1.
-
Once the column is packed, carefully add the monomer to the top of the column.
-
Open the stopcock and allow the monomer to flow through the column under gravity. Do not apply pressure.
-
Collect the purified monomer in a clean, dry collection flask.
-
Discard the first few milliliters of the eluate, as it may contain fine alumina particles.
-
Continue collecting the purified monomer until all of it has passed through the column.
Visualizations
Diagram 1: TBC Removal Workflow using NaOH Wash
Caption: Workflow for removing TBC from monomers using a sodium hydroxide wash.
Diagram 2: Troubleshooting Logic for HPLC Ghost Peaks
Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scielo.br [scielo.br]
- 5. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 6. metrohm.com [metrohm.com]
- 7. Redefining spectrometric niches – secrets of science [shimadzu-webapp.eu]
- 8. restek.com [restek.com]
- 9. hplc.eu [hplc.eu]
- 10. GC Technical Tip: Baseline problems - Offset | Phenomenex [phenomenex.com]
- 11. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 12. Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Determination of p-tert-butylcatechol in styrene monomer by gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of the butadiene washing stream from a synthetic rubber industry and recovery of p-TBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
- 21. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. ankersmid.com [ankersmid.com]
- 24. uhplcs.com [uhplcs.com]
Validation & Comparative
Performance Showdown: 4-tert-Butylcatechol (TBC) vs. Alternatives for Butadiene Polymerization Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the production and storage of butadiene, a critical monomer in the synthesis of various polymers and specialty chemicals, the prevention of premature and uncontrolled polymerization is paramount for safety and product purity. This guide provides a detailed comparison of the performance of 4-tert-butylcatechol (TBC), a widely utilized polymerization inhibitor, against its primary alternatives. The information presented herein, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their specific applications.
Executive Summary of Inhibitor Performance
4-tert-Butylcatechol (TBC) is a well-established and effective inhibitor for butadiene, valued for its ability to scavenge free radicals in the presence of oxygen. However, alternative inhibitors such as tert-butylhydroquinone (TBHQ) and N,N-diethylhydroxylamine (DEHA) offer distinct advantages in specific scenarios, such as in oxygen-deficient environments or where different volatility characteristics are required. The selection of an optimal inhibitor is contingent on the specific process conditions, including temperature, oxygen availability, and the desired duration of inhibition.
Comparative Performance Data
While direct, publicly available, side-by-side quantitative comparisons of these inhibitors specifically for butadiene under identical conditions are limited, the following tables summarize their known performance characteristics based on existing literature and industrial use. Performance can be inferred from studies on similar monomers like styrene and from patent literature.
| Inhibitor | Typical Dosage (ppm) | Oxygen Requirement | Relative Effectiveness | Key Advantages | Limitations |
| 4-tert-Butylcatechol (TBC) | 50 - 250[1] | Yes (for optimal performance)[2] | High | Industry standard, effective in the presence of oxygen, good overall performance. | Reduced efficiency in anaerobic conditions, potential for color formation. |
| tert-Butylhydroquinone (TBHQ) | 50 - 200 | Less critical than for TBC | High | Effective at higher temperatures, can function in low-oxygen environments. | Can be more expensive than TBC. |
| N,N-Diethylhydroxylamine (DEHA) | 50 - 500 | No | High (Vapor and liquid phase) | Excellent vapor phase inhibitor, functions as an oxygen scavenger, effective terminator for emulsion polymerization.[3][4] | Can be more volatile, potentially higher cost. |
Note: Relative effectiveness is a qualitative assessment based on available data and industrial application. Actual performance will vary with specific conditions.
Detailed Experimental Protocols
To ensure a standardized evaluation of inhibitor performance, the following experimental protocols are recommended.
Isothermal Polymerization Inhibition Study
Objective: To determine the induction period and the rate of polymer formation in the presence of an inhibitor at a constant temperature.
Apparatus:
-
High-pressure stainless steel reactors (e.g., Parr reactors) equipped with temperature and pressure sensors, and a sampling valve.
-
Heating mantle or oil bath with precise temperature control.
-
Gas chromatograph (GC) for monomer and inhibitor analysis.
-
Gravimetric analysis equipment (analytical balance, drying oven).
Procedure:
-
A known quantity of purified butadiene is charged into the reactor.
-
The desired concentration of the inhibitor (e.g., 100 ppm of TBC) is added to the butadiene.
-
The reactor is sealed and purged with nitrogen to remove oxygen, or a controlled amount of air is introduced if oxygen's effect is being studied.
-
The reactor is heated to the desired test temperature (e.g., 60°C).
-
Samples of the liquid phase are carefully withdrawn at regular intervals.
-
Each sample is analyzed for:
-
The induction period is defined as the time until a significant increase in polymer formation is observed.
-
The polymerization rate is calculated from the slope of the polymer content versus time curve after the induction period.
Popcorn Polymer Formation Test
Objective: To assess the inhibitor's ability to prevent the formation of "popcorn" polymer, a particularly dangerous, rapidly proliferating form of polymer.
Apparatus:
-
Sealed glass tubes or small-scale pressure vessels.
-
Oven or water bath for controlled heating.
-
A known "seed" of active popcorn polymer.[7]
Procedure:
-
A solution of butadiene containing the inhibitor at a specified concentration is prepared.
-
A small, weighed amount of popcorn polymer seed is added to the solution in a glass tube.
-
The tube is sealed and placed in an oven at a constant temperature (e.g., 60°C).
-
A control experiment without the inhibitor is run in parallel.
-
The tubes are visually inspected at regular intervals for new polymer growth.
-
After a set period (e.g., 24 hours), the tubes are cooled, opened, and the amount of new polymer formed is determined gravimetrically.
-
The effectiveness of the inhibitor is determined by comparing the amount of polymer growth in the inhibited sample to the control.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of free-radical polymerization inhibition and a typical experimental workflow for performance validation.
Caption: Free-radical polymerization inhibition mechanism.
Caption: Experimental workflow for inhibitor performance validation.
Conclusion
4-tert-Butylcatechol remains a robust and widely adopted choice for inhibiting butadiene polymerization, particularly in systems where oxygen is present. However, for applications requiring high-temperature stability, vapor-phase inhibition, or effectiveness in anaerobic environments, alternatives such as tert-butylhydroquinone and N,N-diethylhydroxylamine present compelling advantages. The selection of an inhibitor should be based on a thorough evaluation of the specific process parameters and performance requirements, ideally validated through the experimental protocols outlined in this guide. This systematic approach will ensure the safe and efficient handling of butadiene while maintaining product quality.
References
- 1. clinichrom.com [clinichrom.com]
- 2. iokinetic.com [iokinetic.com]
- 3. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]
- 4. N,N-DIETHYLHYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 6. aai.solutions [aai.solutions]
- 7. The Identification of Butadiene Popcorn Polymer | AIChE [aiche.org]
A Comparative Guide: 4-tert-Butylcatechol (TBC) vs. 4-methoxyphenol (MEHQ) as Polymerization Inhibitors
For researchers, scientists, and professionals in drug development, the selection of an appropriate polymerization inhibitor is a critical step in ensuring the stability and safety of reactive monomers. Among the array of available options, 4-tert-Butylcatechol (TBC) and 4-methoxyphenol (MEHQ) are two of the most commonly employed inhibitors. This guide provides an objective comparison of their performance, supported by available experimental and modeling data, to aid in the selection process for specific applications.
Executive Summary
Both TBC and MEHQ are effective radical scavengers used to prevent premature polymerization of vinyl monomers. Their primary mechanism of action involves the interception of peroxy radicals, a process that is dependent on the presence of oxygen. The choice between TBC and MEHQ is highly dependent on the specific monomer being stabilized and the operational conditions.
Generally, TBC demonstrates superior performance in the inhibition of styrene polymerization. Conversely, MEHQ is often the preferred inhibitor for acrylic monomers due to its specific reactivity profile and a lower likelihood of causing discoloration.
Mechanism of Action: A Shared Pathway
Both 4-tert-Butylcatechol and 4-methoxyphenol function as polymerization inhibitors by interrupting the free-radical chain reaction that leads to polymer formation. Their efficacy is significantly enhanced in the presence of dissolved oxygen. The fundamental steps of this inhibition mechanism are illustrated below.
Caption: General mechanism of polymerization inhibition by TBC and MEHQ.
The process begins with the formation of monomer radicals (M•) due to initiators like heat or light. In the presence of oxygen, these monomer radicals rapidly convert to peroxy radicals (MOO•).[1] TBC and MEHQ efficiently scavenge these peroxy radicals, terminating the polymerization chain and forming stable products.[1][2] This makes them particularly effective for the storage and transport of monomers under air.[1]
Performance Comparison: Styrene vs. Acrylics
The effectiveness of TBC and MEHQ varies significantly depending on the monomer.
Styrene Polymerization
Experimental data indicates that TBC is a more potent inhibitor for styrene polymerization compared to MEHQ.[3][4] A study comparing various phenolic inhibitors demonstrated a lower polymer growth and styrene conversion in the presence of TBC.[4]
| Inhibitor (50 ppm) | Polymer Weight (g) after 4h | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h | Polymer Weight (g) after 8h | Polymer Growth (%) after 8h | Styrene Conversion (%) after 8h |
| Commercial TBC | 0.250 | 50.00 | 0.145 | 0.265 | 53.00 | 0.154 |
| MEHQ | 0.285 | 57.00 | 0.165 | 0.300 | 60.00 | 0.174 |
Table 1: Comparison of TBC and MEHQ performance in inhibiting styrene polymerization at 115°C. Data sourced from a study by Darvishi et al.[4]
Acrylic Monomer Polymerization
For acrylic monomers such as acrylic acid and methyl methacrylate (MMA), MEHQ is generally the preferred inhibitor.[1] While direct side-by-side experimental data under identical conditions is scarce in the reviewed literature, modeling studies provide insights into their relative effectiveness. The following table presents inhibitor effectiveness model parameters, where a higher pre-exponential factor (A•) and a higher activation energy (E) generally suggest a more effective inhibitor.
| Inhibitor | Monomer | Pre-exponential Factor (A•) | Activation Energy (E, K) |
| TBC | Styrene | 3.644 × 10¹² | 12615 |
| MEHQ | Acrylic Acid | 1.975 × 10²¹ | 19100 |
| MEHQ | Ethyl Acrylate | 2.116 × 10¹¹ | 13403 |
| MEHQ | Methyl Methacrylate | 0.822 × 10¹¹ | 12399 |
Table 2: Best fit inhibitor effectiveness model parameters. Data sourced from a study by ioMosaic Corporation.[2]
The significantly higher pre-exponential factor and activation energy for MEHQ in acrylic acid suggest its high efficacy for this monomer. MEHQ is often chosen for acrylics due to its favorable reactivity profile and because it is less likely to cause discoloration of the final polymer.[1]
Experimental Protocols
Evaluating the performance of polymerization inhibitors typically involves measuring the induction period and the rate of polymerization. While specific protocols may vary, the following outlines a general approach.
General Experimental Workflow for Inhibitor Evaluation
Caption: A generalized workflow for evaluating polymerization inhibitor performance.
Key Experimental Techniques
-
Dilatometry: This technique measures the volume contraction that occurs as a monomer converts to a denser polymer. The change in volume over time is used to determine the polymerization rate and the induction period.[3]
-
Calorimetry: Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) can be used to measure the heat released during the exothermic polymerization reaction. The onset of the exotherm indicates the end of the induction period, and the rate of heat release is proportional to the polymerization rate.
-
Spectroscopy: Techniques like in-situ NMR or UV-Vis spectroscopy can be used to monitor the disappearance of the monomer or the appearance of the polymer over time.[5] This allows for a direct measurement of the polymerization kinetics.
A detailed experimental setup for testing inhibitors for styrene polymerization can be found in the work of Darvishi et al., which involves an adiabatic cell reactor and subsequent precipitation and weighing of the polymer.[4]
Conclusion
The selection between 4-tert-Butylcatechol and 4-methoxyphenol as a polymerization inhibitor should be made based on the specific monomer and application. For styrene and related monomers, TBC generally offers superior inhibition. For acrylic monomers, MEHQ is the industry standard, demonstrating high effectiveness and minimizing potential discoloration. The choice may also be influenced by factors such as cost, regulatory approval, and the required storage duration and conditions. For novel formulations or critical applications, it is always recommended to perform experimental evaluations to determine the optimal inhibitor and its concentration.
References
- 1. nbinno.com [nbinno.com]
- 2. iomosaic.com [iomosaic.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The effects of MEHQ on the polymerization of acrylic acid in the preparation of superabsorbent gels | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Thermal Barrier Coating Performance in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thermal Barrier Coatings (TBCs) and their alternatives for high-temperature applications. The following sections detail the performance of various TBC systems, supported by experimental data, and outline the methodologies used for their validation.
Performance Comparison of TBC Materials
The selection of a TBC material is critical for ensuring the longevity and efficiency of components operating in extreme temperature environments. While Yttria-Stabilized Zirconia (YSZ) has been the industry standard, several alternatives offer superior performance at higher temperatures.
| Material System | Maximum Operating Temperature (°C) | Thermal Conductivity (W/m·K) | Key Advantages | Key Disadvantages |
| YSZ (Yttria-Stabilized Zirconia) | ~1200[1] | 0.8 - 2.5[2][3][4][5] | High toughness, well-established | Phase instability above 1200°C, higher thermal conductivity compared to alternatives[6][7] |
| Gd₂Zr₂O₇ (Gadolinium Zirconate) | >1300[1] | Lower than YSZ[1] | Higher temperature capability, lower thermal conductivity[1] | Detrimental effects of reduced porosity[1] |
| YbGd-YSZ | >1500[6] | ~0.55 (initial)[6] | Stable cubic crystal structure, excellent thermal stability and sintering resistance[6] | More complex composition |
| YAG (Yttrium Aluminum Garnet) | Higher than YSZ[7] | Lower than YSZ[7] | Lower density than YSZ, potential for improved performance[7] | Can form undesirable amorphous phases, lower thermal expansion coefficient[7] |
| Mullite (3Al₂O₃·2SiO₂) | < 1000 (due to crystallization) | ~3.5[3] | Low density, good mechanical properties, corrosion and oxidation resistant[3][8] | Crystallization and volume contraction above 800°C[3][8] |
| Rare-Earth Zirconates (e.g., La₂Zr₂O₇) | >1200 | ~1.0 (for high-entropy variants)[3] | Lower thermal conductivity than YSZ, good thermal stability[3] | Can have lower fracture toughness |
| Functionally Graded TBCs (e.g., YSZ/SZO) | N/A | Variable | Improved mechanical strength, lower coefficient of friction[9] | Can have increased wear depth after heat treatment[9] |
Experimental Protocols for TBC Performance Validation
The validation of TBC performance relies on a suite of standardized and specialized experimental tests. These protocols are designed to simulate the harsh conditions experienced in applications such as gas turbines and aerospace engines.
Thermal Cycling Performance
Objective: To assess the durability of the TBC system under repeated heating and cooling cycles, which induce thermomechanical stresses.
Methodologies:
-
Furnace Cycle Test (FCT):
-
Apparatus: High-temperature furnace.
-
Procedure: Samples are heated to a specific high temperature (e.g., 1093°C), held for a set duration (e.g., 1.25 hours), and then cooled. This cycle is repeated until coating failure (spallation) is observed.[6]
-
Advantages: Relatively inexpensive and allows for simultaneous testing of multiple samples.[6]
-
-
High Thermal Gradient Testing (Laser Rig Test):
-
Apparatus: High-power CO₂ laser, cooling air jet.[6][10][11]
-
Procedure: A laser is used to heat the TBC surface, creating a significant temperature gradient (e.g., ~400°C) across the coating thickness, while the backside is cooled.[6] This simulates the thermal conditions in an operating engine more realistically.[6][11]
-
Advantages: Allows for testing at very high surface temperatures without overheating the substrate and bond coat. Provides valuable data on sintering, phase stability, and the benefits of lower thermal conductivity.[6]
-
Thermal Conductivity Measurement
Objective: To determine the rate at which heat is transferred through the TBC, a critical performance parameter.
Methodology:
-
Laser Flash Method:
-
Apparatus: Laser flash apparatus.
-
Procedure: A short pulse of laser energy is directed at one face of a coated sample. An infrared detector on the opposite face measures the temperature rise over time. The thermal diffusivity is calculated from this data, and along with the specific heat capacity and density, the thermal conductivity is determined.
-
Oxidation and Corrosion Resistance
Objective: To evaluate the TBC system's ability to resist degradation from high-temperature oxidation and corrosive environments.
Methodology:
-
Isothermal and Cyclic Oxidation Tests:
-
Apparatus: High-temperature furnace, controlled atmosphere chambers.
-
Procedure: Samples are exposed to high temperatures in an air or corrosive gas environment for extended periods (isothermal) or in cycles.[12] The growth of the thermally grown oxide (TGO) layer and any degradation of the coating are monitored.[12]
-
Mechanical Properties
Objective: To characterize the mechanical integrity and adhesion of the TBC.
Methodologies:
-
Microhardness Testing:
-
Apparatus: Vickers or Knoop microhardness tester.
-
Procedure: A diamond indenter is pressed into the coating surface with a specific load. The size of the resulting indentation is used to calculate the hardness.
-
-
Adhesion Testing (Scratch Test):
-
Apparatus: Scratch testing machine.
-
Procedure: A stylus is drawn across the coating surface with an increasing load until the coating delaminates. The critical load at which failure occurs is a measure of adhesion strength.[12]
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in TBC performance evaluation.
Caption: TBC Performance Validation Workflow.
Caption: Logic of High Thermal Gradient Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ijert.org [ijert.org]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. energy.gov [energy.gov]
- 8. Thermal barrier coating - Wikipedia [en.wikipedia.org]
- 9. characterization-and-comparative-analysis-of-multi-layered-thermal-barrier-coatings-for-high-temperature-applications - Ask this paper | Bohrium [bohrium.com]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. cambridge.org [cambridge.org]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
Cross-Reactivity of 4-tert-Butylcatechol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of 4-tert-Butylcatechol (4-TBC) in complex chemical mixtures is critical for accurate safety and efficacy assessments. This guide provides a comparative analysis of 4-TBC's performance against other common phenolic compounds, details on its cross-reactivity profile in skin sensitization, and an overview of analytical methods for its detection and differentiation.
Performance as a Polymerization Inhibitor: A Comparative Overview
4-tert-Butylcatechol is widely used as a polymerization inhibitor in various industrial processes, particularly for monomers like styrene and butadiene. Its performance is often compared with other phenolic inhibitors such as hydroquinone (HQ) and hydroquinone monomethyl ether (MEHQ).
Table 1: Comparison of Polymerization Inhibitor Performance
| Inhibitor | Chemical Structure | Key Performance Characteristics | Advantages | Disadvantages |
| 4-tert-Butylcatechol (4-TBC) | (CH₃)₃CC₆H₃(OH)₂ | Effective at moderate temperatures; requires the presence of oxygen to function.[1] | Easy to remove by alkaline washing or distillation.[2] | Can cause discoloration; has low vacuum pressure, making it less suitable for gaseous processes.[2] |
| Hydroquinone (HQ) | C₆H₄(OH)₂ | Potent inhibitor, but can lead to discoloration of the monomer or polymer.[3] | Widely used and effective. | Can be less effective than 4-TBC at slightly elevated temperatures (e.g., 60°C). |
| Hydroquinone Monomethyl Ether (MEHQ) | CH₃OC₆H₄OH | Offers a good balance of inhibition efficiency and ease of handling; often preferred for acrylics.[3] | Better solubility in some monomer systems and can be more effective at higher temperatures compared to HQ.[3] | May exhibit a more controlled, less aggressive inhibition profile which might not be ideal for all applications.[3] |
| tert-Butylhydroquinone (TBHQ) | (CH₃)₃CC₆H₃(OH)₂ | A strong antioxidant and inhibitor.[3] | Stable at high temperatures and does not cause discoloration.[2] | Can be a fire hazard.[2] |
Cross-Reactivity in Skin Sensitization
4-TBC is a known skin sensitizer, and understanding its cross-reactivity with other structurally related phenols is crucial for dermatological and toxicological assessments. Allergic contact dermatitis (ACD) is a common adverse effect.
A study involving patients with ACD from adhesives and diabetes devices who were patch tested with various tert-butylphenol (TBP) derivatives provides quantitative data on cross-reactivity. The results highlight that tert-butylhydroquinone (BHQ) and 4-TBC are potential screeners for sensitization to TBP derivatives.[4][5]
Table 2: Patch Test Cross-Reactivity of 4-TBC and Other tert-Butylphenol Derivatives[4][5]
| Allergen | Concentration in Petrolatum | Number of Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions |
| 4-tert-Butylcatechol (4-TBC) | 0.25% | 13 | 7 | 53.8% |
| tert-Butylhydroquinone (BHQ) | 1% | 13 | 9 | 69.2% |
| Butylated Hydroxytoluene (BHT) | 2% | 15 | 3 | 20.0% |
| Butylated Hydroxyanisole (BHA) | 2% | 15 | 2 | 13.3% |
| 4-tert-Butylphenol (TBP) | 1% | 13 | 2 | 15.4% |
Analytical Methods for Detection and Differentiation
The accurate detection and differentiation of 4-TBC from other phenolic antioxidants in complex mixtures such as plastics, adhesives, and industrial monomers is essential for quality control and safety assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose.
Table 3: Comparison of Analytical Methods for Phenolic Antioxidants
| Analytical Technique | Principle | Sample Matrix | Performance Characteristics |
| HPLC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection.[6] | Food-contact plastics | High sensitivity and selectivity for simultaneous determination of multiple antioxidants.[6] |
| GC-MS | Separation by gas chromatography followed by mass spectrometric detection. | Medical devices, patch test materials | Confirms the presence of TBP derivatives and their metabolites.[4] |
| UPLC | Ultra-performance liquid chromatography offers higher resolution and faster analysis times than traditional HPLC. | Cider | Provides a benchmark for total phenolic content analysis. |
| Colorimetric Methods (e.g., Folin-Ciocalteu) | Measures total phenolic content based on a colorimetric reaction. | Cider | Rapid and inexpensive but lacks specificity for individual compounds. |
Experimental Protocols
Standardized in vitro methods are available to assess the skin sensitization potential of chemicals, including 4-TBC. These assays model key events in the adverse outcome pathway (AOP) for skin sensitization.
Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that mimics the first key event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins. The assay quantifies the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical.
KeratinoSens™ Assay
The KeratinoSens™ assay is a cell-based reporter gene assay that addresses the second key event in the skin sensitization AOP: keratinocyte activation. It uses a human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of the antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to luciferase expression.[7][8][9]
Human Cell Line Activation Test (h-CLAT)
The h-CLAT is an in vitro method that addresses the third key event of the skin sensitization AOP: dendritic cell activation. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) after exposure to a test chemical.
References
- 1. fluoryx.com [fluoryx.com]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Tert-butylhydroquinone and tert-butylcatechol positivity as warning lights of skin sensitization to tert-butylphenol derivatives in adhesives and diabetes devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination and Exposure Assessment of Antioxidants in Food-Contact Plastic Materials by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2 activation as a key event triggered by skin sensitisers: The development of the stable KeratinoSens reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Effectiveness of 4-tert-Butylcatechol (4-TBC) as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 4-tert-Butylcatechol (4-TBC) and its efficacy as a polymerization inhibitor. It offers an objective comparison with alternative inhibitors, supported by experimental data, to assist researchers in selecting the appropriate stabilizer for reactive monomers.
Introduction to 4-tert-Butylcatechol (4-TBC)
4-tert-Butylcatechol (TBC) is a phenolic organic compound widely used as a stabilizer and polymerization inhibitor for various reactive monomers, including styrene, butadiene, vinyl acetate, and divinylbenzene.[1] Its primary function is to prevent premature and uncontrolled polymerization during manufacturing, transportation, and storage, which can otherwise lead to material loss, equipment fouling, and significant safety hazards.[2][3] TBC is particularly noted for its high efficiency, reportedly being 25 times more effective than hydroquinone (HQ) at 60°C for inhibiting polymerization.[1][4]
Mechanism of Action
Phenolic inhibitors like 4-TBC function as free-radical scavengers. Their effectiveness is critically dependent on the presence of dissolved oxygen.[5] During storage, monomers can slowly form radicals (M•) when exposed to heat or light.[6] In the presence of oxygen, these monomer radicals react rapidly to form peroxide radicals (MOO•).[5][6] This reaction is orders of magnitude faster than the self-polymerization of monomer radicals.[5] 4-TBC then intervenes by donating a hydrogen atom to the peroxide radical, effectively terminating the chain reaction and preventing polymerization.[6]
Figure 1. Mechanism of polymerization inhibition by 4-TBC in the presence of oxygen.
Comparative Performance Data
The selection of an inhibitor depends on the specific monomer, processing conditions, and required stability. While 4-TBC is highly effective, other inhibitors and synergistic blends offer competitive or superior performance in certain contexts.
One experimental study screened various phenolic and stable nitroxide radical (SNR) inhibitors for their effectiveness in preventing styrene polymerization at 115°C over 4 hours. The results, measured by the percentage of polymer growth, are summarized below.[7]
Table 1: Comparative Inhibition of Styrene Polymerization (4 hours at 115°C)
| Inhibitor Class | Inhibitor | Polymer Growth (%)[7] | Styrene Conversion (%)[7] |
|---|---|---|---|
| Phenolic | 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 | |
| 4-tert-Butylcatechol (TBC) | >42.50 (Ranked lower than BHT) | >0.111 | |
| tert-Butyl hydroquinone (TBHQ) | >TBC | >TBC | |
| 4-Methoxyphenol (MEHQ) | >TBHQ | >TBHQ | |
| Nitroxide Radical | 4-hydroxy-TEMPO | 24.85 | 0.065 |
| 4-oxo-TEMPO | 46.80 | 0.134 |
| Synergistic Blend | DTBMP (75 wt.%) + 4-hydroxy-TEMPO (25 wt.%)| 6.80 | N/A |
Note: The study ranked the performance of phenolic inhibitors as DTBMP > BHT > TBC > TBHQ > MEHQ.[7]
The data indicates that while TBC is a competent inhibitor, compounds like DTBMP and nitroxide radicals such as 4-hydroxy-TEMPO show higher efficiency under these specific test conditions.[7] Notably, a synergistic blend of DTBMP and 4-hydroxy-TEMPO demonstrated the highest inhibitory effect, reducing polymer growth to just 6.8%.[7]
Table 2: General Comparison of Common Industrial Polymerization Inhibitors
| Inhibitor | Common Monomers | Typical Concentration | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| 4-tert-Butylcatechol (TBC) | Styrene, Butadiene, Vinyl Acetate[1] | 10-15 mg/L (Styrene)[6][8] | Highly effective; 25x more potent than HQ at 60°C.[1][4] | Requires oxygen to function.[5] Can be depleted by contact with water.[9] |
| Hydroquinone (HQ) | Acrylates, Methacrylates, Styrene[5] | 10-20 ppm | Potent and cost-effective.[10] | Less effective at high temperatures and in the absence of oxygen; can cause discoloration.[10] |
| 4-Methoxyphenol (MEHQ) | Acrylics, Vinyl Acetate[10][11] | 10-300 ppm[5] | Good solubility, effective at higher temperatures, less discoloration than HQ.[10] | Effectiveness is dependent on the presence of oxygen.[11] |
| Phenothiazine (PTZ) | Acrylic Acid[3][12] | Varies | Effective at high temperatures and in the absence of oxygen.[11] | Can cause color formation.[5] |
Experimental Protocols
Detailed and standardized methodologies are crucial for accurately assessing and comparing inhibitor effectiveness.
This standard test method is used for quality control and to ensure TBC levels are maintained, typically between 10-15 mg/L, for safe storage and transport.[6][8][13]
-
Objective: To determine the concentration of 4-TBC in styrene monomer.
-
Principle: The method is based on the reaction of 4-TBC with an aqueous sodium hydroxide solution to produce a colored complex. The intensity of the color, which is proportional to the TBC concentration, is measured by a spectrophotometer.
-
Procedure Outline:
-
Sample Preparation: A known volume of the styrene sample containing TBC is taken.
-
Extraction: The sample is mixed with an aqueous sodium hydroxide (NaOH) solution. The TBC is extracted into the aqueous phase, where it reacts to form a colored species.
-
Measurement: The absorbance of the aqueous layer is measured at a specific wavelength, typically 490 nm, using a spectrophotometer.[6][14]
-
Quantification: The concentration of TBC is determined by comparing the sample's absorbance to a standard curve prepared from solutions of known TBC concentrations.[13]
-
This protocol describes a laboratory method to compare the performance of different inhibitors under controlled thermal stress.[7]
Figure 2. Experimental workflow for screening polymerization inhibitor effectiveness.
-
Objective: To evaluate and compare the ability of various inhibitors to prevent the thermal polymerization of a monomer like styrene.
-
Procedure Outline:
-
Materials: Styrene monomer, inhibitor candidates, styrene polymer (as a nucleation source), deionized water (as an oxygen source), and methanol (for precipitation).[7]
-
Preparation: A sample is prepared in a reactor cell by adding the styrene polymer seed, deionized water, a specific concentration (e.g., 50 ppm) of the inhibitor, and the styrene monomer.[7]
-
Reaction: The sealed cell is placed in a controlled temperature bath (e.g., 115°C) for a defined period (e.g., 4 hours).[7]
-
Isolation: After the reaction period, the mixture is cooled. The newly formed polymer is precipitated by adding methanol.[7]
-
Quantification: The precipitate is filtered, dried to remove residual solvent, and weighed.[7]
-
Analysis: The weight of the new polymer is used to calculate the "growth percentage," which serves as the metric for inhibitor effectiveness (a lower percentage indicates higher efficiency).[7]
-
Conclusion
4-tert-Butylcatechol is a highly effective and widely utilized polymerization inhibitor, especially for styrene and butadiene. Its primary mechanism as a radical scavenger is well-understood and relies on the presence of oxygen. Comparative data shows that while 4-TBC is a strong performer, other inhibitors such as DTBMP and certain nitroxide radicals may offer superior performance under specific high-temperature conditions.[7] Furthermore, research into synergistic blends, such as the combination of phenolic and nitroxide inhibitors, reveals a promising avenue for achieving even greater stabilization efficiency.[7] The selection of an optimal inhibitor system should, therefore, be based on rigorous experimental comparison under conditions that mimic the intended application, using standardized protocols for reliable evaluation.
References
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. 4-tert-Butylcatechol (TBC): Chemical Properties Overview & Use [zxchem.com]
- 5. fluoryx.com [fluoryx.com]
- 6. metrohm.com [metrohm.com]
- 7. mdpi.com [mdpi.com]
- 8. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 9. iomosaic.com [iomosaic.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
A Comparative Guide to 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol and Commercial Stabilizers
For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizer is critical to ensure the efficacy, safety, and shelf-life of pharmaceutical formulations. This guide provides a comparative analysis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, also known as 4-tert-butylcatechol (TBC), against other widely used commercial stabilizers. The information presented herein is supported by available experimental data to facilitate an informed decision-making process.
Overview of this compound (TBC)
This compound is a substituted catechol that functions primarily as an antioxidant and a polymerization inhibitor.[1] Its chemical structure, featuring a bulky tert-butyl group, enhances its steric hindrance and electron-donating capacity, which are crucial for its stabilizing properties.[1] TBC is available in both industrial and pharmaceutical grades and is used to prevent the degradation of active pharmaceutical ingredients (APIs) and excipients susceptible to oxidation or unwanted polymerization.[2]
Performance Benchmarking: TBC vs. Commercial Stabilizers
The performance of TBC is best understood by comparing it with other commercial stabilizers across key applications, such as antioxidation and polymerization inhibition.
Antioxidant Activity
Phenolic compounds, including TBC, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT), are commonly used as antioxidants in pharmaceutical formulations.[3] They act by donating a hydrogen atom to free radicals, thereby terminating the oxidative chain reactions that can degrade drug substances.[4]
The antioxidant capacity of these compounds can be quantified using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the concentration of the antioxidant required to scavenge 50% of the initial free radicals (IC50 value), with a lower IC50 indicating higher antioxidant activity.
While direct comparative studies of TBC against a wide array of pharmaceutical antioxidants with standardized IC50 values are limited in publicly available literature, the general order of activity for some phenolic antioxidants has been evaluated. For instance, studies have shown that the antioxidant activity of phenolic compounds is highly dependent on their chemical structure, including the number and position of hydroxyl groups.[5]
Table 1: Comparison of Antioxidant Properties
| Stabilizer/Antioxidant | Chemical Class | Key Features |
| This compound (TBC) | Substituted Catechol | Possesses two hydroxyl groups, contributing to its antioxidant and radical scavenging properties. The tert-butyl group enhances its solubility in less polar environments.[1] |
| Butylated Hydroxyanisole (BHA) | Phenolic | A widely used synthetic antioxidant in the pharmaceutical and food industries.[3] |
| Butylated Hydroxytoluene (BHT) | Phenolic | Another common synthetic antioxidant known for its stability and effectiveness in preventing lipid peroxidation.[3][6] |
| Propyl Gallate (PG) | Phenolic | Known for its strong antioxidant activity due to the presence of three hydroxyl groups.[5] |
| Hydroquinone | Phenolic | A potent antioxidant, but its use in pharmaceuticals is limited due to potential toxicity.[3] |
Note: Quantitative IC50 values are highly dependent on the specific experimental conditions and are therefore not presented as absolute comparative values without a direct head-to-head study under identical conditions.
Polymerization Inhibition
In pharmaceutical formulations that include monomers or polymers, such as in certain drug delivery systems or packaging materials, preventing unwanted polymerization is crucial. TBC is a highly effective polymerization inhibitor.[7]
A key performance indicator for polymerization inhibitors is their ability to prevent the onset of polymerization under specific conditions (e.g., elevated temperature).
Table 2: Comparison of Polymerization Inhibition Performance
| Polymerization Inhibitor | Comparison Metric | Result |
| This compound (TBC) | Potency vs. Hydroquinone | TBC is 25 times more potent than hydroquinone as a polymerization inhibitor at 60°C.[1][3][8] |
| Hydroquinone | Baseline | A common polymerization inhibitor, but less effective than TBC under the specified conditions.[1][3][8] |
Experimental Protocols
To facilitate the independent evaluation and comparison of stabilizers, detailed methodologies for standard antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The change in color from violet to yellow is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol Details:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of the test stabilizer and a positive control (e.g., ascorbic acid, BHT) in a suitable solvent.
-
Reaction: Add a defined volume of the stabilizer solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the stabilizer.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
Signaling Pathway of Antioxidant Action:
Caption: General mechanism of phenolic antioxidant action.
Protocol Details:
-
Preparation of ABTS•+ Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test stabilizer and a positive control.
-
Reaction: A defined volume of the sample solution is added to the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of absorbance at 734 nm is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of % inhibition versus concentration.
Conclusion
For the selection of an optimal stabilizer, it is recommended that researchers and drug development professionals conduct their own comparative studies using standardized assays, such as the DPPH and ABTS methods detailed in this guide. The choice of stabilizer should be based on the specific requirements of the drug formulation, including the nature of the API, the excipients used, and the intended storage conditions.
References
- 1. 4-tert-Butylcatechol | 98-29-3 | Benchchem [benchchem.com]
- 2. dataintelo.com [dataintelo.com]
- 3. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2001022942A1 - Pharmaceutical carrier formulation - Google Patents [patents.google.com]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. 4-tert-Butylcatechol (TBC): Chemical Properties Overview & Use [zxchem.com]
Case studies on the successful application of 4-tert-Butylcatechol
A Comparative Guide to the Successful Application of 4-tert-Butylcatechol
For researchers, scientists, and drug development professionals, 4-tert-Butylcatechol (TBC) is a versatile compound with significant applications as a polymerization inhibitor and an antioxidant. This guide provides an objective comparison of TBC's performance against other alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Performance as a Polymerization Inhibitor
4-tert-Butylcatechol is widely utilized to prevent the premature and uncontrolled polymerization of reactive monomers such as styrene, butadiene, vinyl acetate, and divinylbenzene.[1] Its efficacy is particularly notable in the stabilization of these monomers during manufacturing, transportation, and storage.[1]
Comparative Performance in Styrene Polymerization
A key application of TBC is in the inhibition of styrene polymerization. Experimental studies have provided quantitative data on its performance compared to other phenolic and nitroxide-based inhibitors. The following table summarizes the performance of various inhibitors in preventing the undesired polymerization of styrene at 115°C over 4 hours. The key metrics are "Growth Percentage," which represents the increase in polymer weight, and "Styrene Conversion," the percentage of monomer that has polymerized. Lower values for both metrics indicate higher inhibitor efficiency.
| Inhibitor | Type | Growth Percentage (%)[2] | Styrene Conversion (%)[2] |
| 4-tert-Butylcatechol (TBC) | Phenolic | - | - |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | Phenolic | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Phenolic | 42.50 | 0.111 |
| tert-Butylhydroquinone (TBHQ) | Phenolic | - | - |
| 4-Methoxyphenol (MEHQ) | Phenolic | - | - |
| 4-hydroxy-2,2,6,6-tetramethyl piperidine 1-Oxyl | Stable Nitroxide Radical | 24.85 | 0.065 |
| 4-oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl | Stable Nitroxide Radical | 46.8 | 0.134 |
Note: Specific values for TBC, TBHQ, and MEHQ were not explicitly provided in the comparative table of the cited study, but the overall performance ranking placed TBC after DTBMP and BHT.
One source highlights that TBC is 25 times more effective than hydroquinone at 60°C for inhibiting polymerization.[1]
Performance in Other Monomers
While quantitative comparative data is less readily available for other monomers, TBC is a recognized and effective inhibitor for:
-
Butadiene: TBC is commonly added to commercial butadiene in concentrations of 50 to 250 mg/kg to prevent polymerization.[3]
-
Vinyl Acetate: It is used as a stabilizer in vinyl acetate monomer streams.[1]
-
Acrylates: TBC is also used as a polymerization inhibitor for various acrylate monomers.[4][5]
Experimental Protocols
Evaluating Polymerization Inhibitor Efficiency
A common method to evaluate the effectiveness of a polymerization inhibitor is to measure the induction period and the rate of polymerization, often using calorimetry.
Protocol: Isothermal Calorimetry for Polymerization Induction Time
-
Sample Preparation: A precise amount of the monomer (e.g., styrene) is mixed with a known concentration of the inhibitor (e.g., 50 ppm of TBC).
-
Calorimeter Setup: A differential scanning calorimeter (DSC) is used for this experiment. A small, accurately weighed sample of the prepared monomer-inhibitor mixture is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.
-
Isothermal Measurement: The DSC is programmed to rapidly heat the sample to a specific isothermal temperature (e.g., 115°C) and hold it at that temperature.
-
Data Acquisition: The heat flow to the sample is continuously monitored and recorded as a function of time. The onset of polymerization is marked by a significant exothermic heat flow.
-
Induction Period Determination: The induction period is the time from the start of the isothermal hold until the onset of the exothermic polymerization reaction. A longer induction period indicates a more effective inhibitor under the tested conditions.
-
Rate of Polymerization: The magnitude of the exothermic peak can be used to determine the rate of polymerization. A lower and broader peak suggests a slower, more controlled polymerization.
For a more detailed understanding of estimating induction time, researchers can refer to methodologies using an Accelerating Rate Calorimeter (ARC) or a Calvet Calorimeter.[6]
Signaling Pathways and Mechanisms of Action
Free Radical Scavenging Mechanism
As a phenolic antioxidant, 4-tert-Butylcatechol functions by scavenging free radicals, which are key initiators of polymerization and oxidative degradation. This process is crucial for its role as a polymerization inhibitor and a general antioxidant. The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups on the catechol ring to a reactive free radical, thereby neutralizing it. The resulting TBC radical is stabilized by resonance and is less reactive, thus terminating the radical chain reaction.
Caption: Free radical scavenging mechanism of 4-tert-Butylcatechol in polymerization.
Tyrosinase Inhibition Pathway
In the context of drug development and life sciences, 4-tert-Butylcatechol is also known for its depigmenting effects, which are attributed to its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. TBC acts as a competitive inhibitor of tyrosinase, interfering with the conversion of tyrosine to melanin.
Caption: Inhibition of the melanogenesis pathway by 4-tert-Butylcatechol.
Antioxidant Performance in Other Applications
Beyond polymerization inhibition, TBC is a potent antioxidant for a variety of organic materials, enhancing their stability and longevity.[3]
-
Polymers: It protects polymers like polyethylene, polypropylene, and synthetic rubber from oxidative degradation.[3]
-
Oils and Lubricants: TBC acts as an antioxidant in oils and their derivatives, improving their stability and performance in industrial applications.[3]
Conclusion
4-tert-Butylcatechol is a high-performance polymerization inhibitor and antioxidant with demonstrated efficacy in various applications. For styrene polymerization, it shows competitive performance against other common inhibitors. Its utility extends to the stabilization of other monomers and the prevention of oxidative degradation in polymers and oils. The mechanisms of action, involving free radical scavenging and enzyme inhibition, are well-understood, providing a solid foundation for its application in both industrial and research settings. Further quantitative comparative studies, particularly in non-styrenic monomer systems and as a general antioxidant, would be beneficial for a more comprehensive understanding of its relative performance.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. clinichrom.com [clinichrom.com]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 5. iomosaic.com [iomosaic.com]
- 6. (131a) A Study of Method for Estimating Induction Time until Polymerization Runaway of Polymerization Monomer | AIChE [proceedings.aiche.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
This guide provides critical safety and logistical information for the handling and disposal of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary
This compound, and closely related catechols, are hazardous substances that pose significant health risks.[1][2][3] It is crucial to handle this chemical with appropriate precautions. Key hazards include:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1][2][3]
-
Skin and Eye Damage: Causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1][2][4]
-
Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer.[1][3][4]
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is mandatory when handling this compound. This includes engineering controls, administrative controls, and the correct personal protective equipment.
Engineering Controls:
-
Ventilation: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Eye Wash and Safety Shower: Ensure easy access to a functioning eye wash station and safety shower.
Administrative Controls:
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Restricted Access: The handling area should be clearly marked and access restricted to authorized personnel.
-
No Food or Drink: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][3]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or AS/NZS 1337.1 standards. A face shield should be worn over goggles if there is a splash hazard.[5] | Protects against splashes and dust, preventing serious eye damage.[2] |
| Skin Protection | Gloves: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and use proper removal technique.[2][3] Lab Coat: A lab coat or a full chemical-resistant suit.[2] | Prevents skin contact, which can cause irritation, allergic reactions, and systemic toxicity.[1][2] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates is required if dust can be generated.[2][5] | Protects against inhalation of harmful dust or vapors. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste:
-
All unused or waste this compound, and solutions containing it, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container should be stored in a designated satellite accumulation area within the laboratory.
-
-
Contaminated PPE and Materials:
-
All disposable PPE, such as gloves, and other materials (e.g., weigh boats, contaminated paper towels) that have come into contact with the chemical must be considered hazardous waste.
-
These materials should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Arrange for pickup of the sealed and labeled waste containers by your institution's environmental health and safety (EHS) department.
-
Do not dispose of this chemical or contaminated materials down the drain or in regular trash.[1][2]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure: Prevent entry into the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
